2-cyano-N-octylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-cyano-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXZSEPGWGOYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367945 | |
| Record name | 2-cyano-N-octyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-22-1 | |
| Record name | 2-Cyano-N-octylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-octyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-cyano-N-octylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-octylacetamide, a versatile intermediate with potential applications in medicinal chemistry and materials science. This document details a robust synthetic protocol, presents a thorough characterization of the compound using modern analytical techniques, and offers insights into its potential biological relevance. The information is structured to be a valuable resource for researchers engaged in the design and development of novel chemical entities.
Introduction
N-substituted 2-cyanoacetamides are a class of organic compounds characterized by a reactive methylene group flanked by a nitrile and an amide functionality. This structural motif makes them valuable building blocks in organic synthesis, enabling a variety of chemical transformations for the construction of more complex molecules, including various heterocyclic systems. The incorporation of an N-octyl substituent introduces lipophilicity, which can significantly influence the physicochemical and biological properties of the resulting compounds, such as membrane permeability and interaction with biological targets. This guide focuses on the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of a cyanoacetic acid derivative with octylamine. A common and effective method involves the reaction of methyl cyanoacetate with n-octylamine.
Reaction Scheme
The overall reaction is as follows:
Methyl Cyanoacetate + n-Octylamine → this compound + Methanol
Experimental Protocol
Materials:
-
Methyl cyanoacetate
-
n-Octylamine
-
Methanol (MeOH)
-
Ethanol (EtOH) for recrystallization
Procedure: [1]
-
A solution of methyl cyanoacetate (2.16 g, 21.8 mmol) and n-octylamine (2.83 g, 21.8 mmol) in methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a white flaky solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized this compound was characterized by its melting point and various spectroscopic methods to confirm its identity and purity.
Physical Properties
| Property | Value |
| Physical Form | White flaky solid |
| Melting Point | 68-70 °C[1] |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (300 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.48 | bs | 1H | -NH- |
| 3.37 | s | 2H | -CH₂-CN |
| 3.25 | q, J = 6.6 Hz | 2H | -NH-CH₂- |
| 1.51 | quin, J = 6.6 Hz | 2H | -NH-CH₂-CH₂- |
| 1.28 | m | 10H | -(CH₂)₅-CH₃ |
| 0.86 | t, J = 6.3 Hz | 3H | -CH₃ |
¹³C NMR (75 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 160.6 | C=O |
| 114.4 | CN |
| 39.8 | -NH-CH₂- |
| 31.2 | Alkyl CH₂ |
| 28.9 | Alkyl CH₂ |
| 28.6 | Alkyl CH₂ |
| 28.5 | Alkyl CH₂ |
| 26.2 | Alkyl CH₂ |
| 22.1 | Alkyl CH₂ |
| 13.9 | -CH₃ |
Mass Spectrometry (ES+) [1]
| m/z | Assignment |
| 197 | [M+H]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~2920, ~2850 | C-H stretch (alkyl) |
| ~2250 | C≡N stretch (nitrile) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Potential Biological Significance and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not extensively documented in the literature, the cyanoacetamide scaffold is present in a variety of biologically active molecules. For instance, some cyanoacetamide derivatives have been investigated as inhibitors of enzymes such as d-dopachrome tautomerase, which is involved in melanin synthesis and has been implicated in the proliferation of certain cancer cells.[2]
The N-octyl chain significantly increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and interact with intracellular targets. The biological effects of long-chain N-alkylated compounds are often modulated by their alkyl chain length, which can influence their cytotoxicity and antioxidant activity.[3]
Hypothetical Signaling Pathway: Enzyme Inhibition
Given the known activities of related compounds, a hypothetical signaling pathway where this compound acts as an enzyme inhibitor is presented below for illustrative purposes. This diagram depicts a generic enzyme inhibition scenario that could be relevant for drug development professionals.
Caption: Hypothetical enzyme inhibition by this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The straightforward and efficient synthetic route, coupled with the versatile chemical nature of the product, makes it an attractive intermediate for further chemical exploration. While its specific biological roles are yet to be fully elucidated, the structural features of this compound suggest potential for its use in the development of novel therapeutic agents and functional materials. The data and protocols presented herein are intended to facilitate further research and application of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-N-octylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-octylacetamide is a chemical compound with potential applications in various fields of research and development, particularly in medicinal chemistry and materials science. Its structure, featuring a cyano group, an amide linkage, and an octyl chain, imparts a unique combination of polarity and lipophilicity. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, formulation, and for predicting its behavior in biological systems. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a hypothetical signaling pathway based on the activities of structurally related compounds.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C11H20N2O | |
| Molecular Weight | 196.29 g/mol | |
| CAS Number | 39581-22-1 | [1] |
| Physical Form | Solid | |
| Melting Point | 67-69 °C | [2] |
| Boiling Point (Predicted) | 370.8 ± 25.0 °C | [2] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.68 ± 0.10 | [2] |
| Purity | 95% |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of a compound. The following are standard protocols that can be employed for this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[3]
-
Thermometer or digital temperature probe
-
Mortar and pestle[4]
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[4] The open end of a capillary tube is pressed into the powdered sample.[3] The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating rate (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.[4]
-
Accurate Melting Point: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is heated at a much slower rate (1-2 °C/min).[4]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
A series of relevant solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values)[5]
-
Vials with tight-fitting caps[5]
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)[5]
-
Centrifuge or filtration apparatus[5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection or another suitable quantitative analytical method[5]
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent.[5] The key is to have undissolved solid remaining to ensure a saturated solution at equilibrium.[5]
-
Equilibration: The vials are sealed and placed in a shaking incubator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle. The solid and liquid phases are then separated by centrifugation or filtration.[5]
-
Quantification: A sample of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.[5]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.[5]
Biological Context and Signaling Pathways
While there is no direct evidence in the available literature linking this compound to a specific signaling pathway, structurally similar compounds have shown biological activity. For instance, various N-substituted acetamide derivatives have been identified as antagonists for the P2Y14 receptor, which is involved in inflammatory responses.[6] Some cyanoacetamide derivatives have also been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways such as NF-κB and MAPK.[7]
Based on this, a hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.
Caption: Hypothetical workflow for investigating the anti-inflammatory activity of this compound.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a compound like this compound, based on the known targets of related molecules.
Caption: Hypothetical modulation of the TAK1 signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data, largely predictive, underscores the need for thorough experimental verification. The detailed protocols offer a starting point for researchers to accurately characterize this compound. Furthermore, the exploration of potential biological activities, based on structurally related molecules, opens avenues for future investigation into its therapeutic potential, particularly in the context of inflammation. As with any scientific endeavor, rigorous experimental validation is paramount to substantiating the predicted properties and hypothetical biological activities discussed herein.
References
- 1. 2-CYANO-N-OCTYL-ACETAMIDE | 39581-22-1 [chemicalbook.com]
- 2. 39581-22-1 CAS MSDS (2-CYANO-N-OCTYL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-cyano-N-octylacetamide (CAS 39581-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available biological data for 2-cyano-N-octylacetamide (CAS Number: 39581-22-1). This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound is a chemical compound with the molecular formula C₁₁H₂₀N₂O. It is characterized by a cyano group and an N-octyl-substituted acetamide functionality.
| Property | Value | Source |
| CAS Number | 39581-22-1 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₂₀N₂O | |
| Molecular Weight | 196.29 g/mol | |
| Physical Form | White flaky solid | [1] |
| Melting Point | 68-70 °C | [1] |
| Purity | Typically ≥95% | |
| Country of Origin | GB |
Spectroscopic Data
Spectroscopic data is crucial for the verification of the chemical structure and purity of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.48 (1H, bs), 3.37 (2H, s), 3.25 (2H, q, J = 6.6 Hz), 1.51 (2H, quin, J = 6.6 Hz), 1.28 (6H, m), 0.86 (3H, t, J = 6.3 Hz) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 160.6, 114.4, 39.8, 31.2, 28.9, 28.6, 28.5, 26.2, 13.9 | [1] |
| Mass Spectrometry (ES+) | m/z 169 (M+1, 100%) | [1] |
Synthesis
A general and efficient method for the synthesis of this compound involves the reaction of methyl cyanoacetate with n-octylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl cyanoacetate
-
n-Octylamine
-
Methanol (MeOH)
-
Ethanol (EtOH)
Procedure:
-
A solution of methyl cyanoacetate (2.16 g, 21.8 mmol) and n-octylamine (2.83 g, 21.8 mmol) in methanol (10 mL) is prepared.[1]
-
The reaction mixture is stirred at room temperature for 4 hours.[1]
-
The resulting solid is collected by vacuum filtration.[1]
-
The crude product is purified by recrystallization from ethanol to afford this compound as a white flaky solid.[1]
Yield: 3.38 g (79%)[1]
Biological Activity and Potential Applications
Current literature primarily highlights the role of this compound as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Nematocidal Activity Screening
This compound was synthesized as part of a study to discover small molecules with activity against Haemonchus contortus, a parasitic nematode in livestock.[1] The study focused on acrylonitrile-based compounds, and while a detailed protocol for the screening was provided, the specific activity results for this compound were not detailed in the available literature.[1] The general screening protocol involved assessing the mortality of the larvae at various concentrations of the test compound to determine the LD50 value.[1]
Intermediate in Drug Discovery
This compound has been utilized as a building block in the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which have been investigated as inhibitors of d-dopachrome tautomerase (MIF2) for the potential treatment of non-small cell lung cancer.[2][3] In this context, this compound serves as a key precursor that undergoes further chemical transformations to yield the final bioactive compounds.[2][3]
The MAPK signaling pathway is often implicated in the mechanism of action of the final products derived from this compound.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Category | GHS Classification | Source |
| Pictogram | GHS07 | |
| Signal Word | Warning | |
| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |
| Precautionary Statements | P260, P270, P280, P402 + P404 |
For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-characterized chemical compound with established synthetic protocols and spectroscopic data. While its primary utility appears to be as an intermediate in the synthesis of biologically active molecules, particularly in the context of anti-parasitic and anti-cancer drug discovery, further research may reveal its own intrinsic bioactivities. This guide provides a solid foundation for researchers and drug development professionals working with this compound.
References
Spectral Data Analysis of 2-Cyano-N-octylacetamide: A Technical Guide
Disclaimer: This document provides a predictive analysis of the spectral data for 2-cyano-N-octylacetamide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the last update, publicly available experimental spectra for this specific compound were not found. The data presented herein are intended to serve as a reference and guide for researchers, scientists, and drug development professionals.
Introduction
This compound (C₁₁H₂₀N₂O, CAS: 39581-22-1) is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, featuring a cyano group, a secondary amide, and a long alkyl chain, gives rise to a unique spectral signature. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, alongside generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on typical values for the functional groups present in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Broad Singlet | 1H | N-H |
| ~3.4 | Singlet | 2H | C(O)-CH₂ -CN |
| ~3.3 | Quartet | 2H | N-CH₂ -(CH₂)₆CH₃ |
| ~1.5 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₅CH₃ |
| ~1.2 - 1.4 | Multiplet | 10H | N-(CH₂)₂-(CH₂ )₅CH₃ |
| ~0.9 | Triplet | 3H | N-(CH₂)₇-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Amide) |
| ~117 | C ≡N (Nitrile) |
| ~40 | N-C H₂-(CH₂)₆CH₃ |
| ~32 | N-(CH₂)₆-C H₂-CH₃ |
| ~29 | N-CH₂-C H₂-(CH₂)₅CH₃ |
| ~29 | N-(CH₂)₂-(C H₂)₄-CH₂CH₃ |
| ~27 | N-(CH₂)₅-C H₂-CH₂CH₃ |
| ~26 | C(O)-C H₂-CN |
| ~23 | N-(CH₂)₄-C H₂-(CH₂)₂CH₃ |
| ~14 | N-(CH₂)₇-C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2925, ~2855 | Strong | C-H Stretch (Alkyl) |
| ~2250 | Medium, Sharp | C≡N Stretch |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1465 | Medium | C-H Bend (CH₂) |
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Identity |
| 196 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₃N]⁺ |
| 113 | [C₈H₁₇NH]⁺ |
| 98 | [C₇H₁₄]⁺ |
| 84 | [C₆H₁₂]⁺ |
| 70 | [C₅H₁₀]⁺ |
| 56 | [C₄H₈]⁺ |
| 43 | [C₃H₇]⁺ |
| 41 | [C₂H₃N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128-1024 scans).
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).
-
-
Instrument Setup:
-
Select the desired ionization mode (e.g., EI, ESI positive/negative).
-
Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over an appropriate mass range (e.g., m/z 30-300).
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-cyano-N-octylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-cyano-N-octylacetamide in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols and frameworks for data generation and presentation. This will enable researchers to systematically evaluate the physicochemical properties of this compound, a crucial step in drug development and formulation.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its purification, crystallization, and formulation.[1] The following sections detail a standardized protocol for determining the equilibrium solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, dimethyl sulfoxide)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor × Volume of filtered solution (mL)) / Initial volume of filtered solution (mL)
-
Data Presentation: Solubility of this compound
The following table provides a template for presenting the experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Chloroform | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| Add other solvents | 25 | ||
| Ethanol | 37 | ||
| ... (repeat for other solvents and temperatures) | 37 |
Visualization: Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability of this compound
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[][3] This section outlines protocols for forced degradation and long-term stability studies.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[4] This helps in developing stability-indicating analytical methods.
Materials:
-
This compound solution in the organic solvent of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a solution of this compound in the chosen organic solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a specified period.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a specified period.
-
Oxidation: Add H₂O₂ to the stock solution (e.g., 3%). Keep the solution at room temperature or elevated temperature for a specified period.
-
Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 60 °C) for a specified period.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector will help in identifying and characterizing any degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Data Presentation: Forced Degradation of this compound
The results of the forced degradation study can be summarized in the following table.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (and % area) |
| 0.1 N HCl | 24 h | 60 | ||
| 0.1 N NaOH | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal | 48 h | 60 | ||
| Photolytic | ICH Q1B | 25 |
Visualization: Stability Testing Logical Flow
Caption: A logical diagram illustrating the key stages of stability testing.
Experimental Protocol: Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under recommended storage conditions.[5]
Materials:
-
This compound solution in the organic solvent of interest
-
Stability chambers set to ICH recommended conditions (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound solution in the organic solvent.
-
Storage: Place the samples in stability chambers under both long-term and accelerated conditions.
-
Testing Schedule:
-
Accelerated Study: Pull samples at 0, 3, and 6 months.
-
Long-Term Study: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis: Analyze the samples at each time point using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
Data Presentation: Long-Term Stability of this compound
The data from the long-term stability study can be presented in the following format.
| Storage Condition | Time Point (months) | Assay (%) of this compound | Total Degradation Products (%) |
| 25 °C / 60% RH | 0 | ||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 | |||
| 36 | |||
| 40 °C / 75% RH | 0 | ||
| 3 | |||
| 6 |
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can generate the critical data necessary for informed decision-making in the drug development process. The visualized workflows offer a clear and concise overview of the experimental procedures, facilitating efficient and accurate execution of these essential studies.
References
The Rising Potential of 2-Cyano-N-octylacetamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, with an ongoing search for novel molecular scaffolds that can address unmet medical needs. Among the myriad of compound classes, 2-cyanoacetamide and its derivatives have emerged as a versatile and promising platform for the development of new therapeutic agents. This technical guide delves into the core of this potential, with a specific focus on 2-cyano-N-octylacetamide, a derivative poised for exploration. While direct research on this specific molecule is nascent, this paper will extrapolate from the well-documented activities of its chemical cousins to present a comprehensive overview of its potential applications, supported by detailed experimental methodologies and data-driven insights.
Introduction to the 2-Cyanoacetamide Scaffold
The 2-cyanoacetamide core is a privileged scaffold in medicinal chemistry, known for its synthetic accessibility and its ability to act as a precursor for a wide range of heterocyclic compounds.[1][2][3] The presence of a reactive methylene group, a cyano group, and an amide functionality allows for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of 2-cyanoacetamide have demonstrated significant potential as antibacterial, antifungal, anticancer, and antioxidant agents.[4][5][6]
The introduction of an N-octyl group to the acetamide nitrogen is a key structural modification. This long alkyl chain significantly increases the lipophilicity of the molecule.[7] In drug design, lipophilicity is a critical parameter that influences a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes, its distribution in the body, and its interaction with molecular targets.[8][9] It is hypothesized that the N-octyl moiety in this compound could enhance its cell permeability, potentially leading to improved efficacy in various therapeutic areas.
Synthesis of this compound
The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry.[1] A common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary amine.[10]
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound from ethyl cyanoacetate and octylamine.[10]
Materials and Reagents:
-
Ethyl cyanoacetate
-
Octylamine
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (1.0 equivalent) in toluene.
-
Addition of Reagent: Slowly add ethyl cyanoacetate (1.05 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Potential Medicinal Chemistry Applications
Based on the established biological activities of various 2-cyanoacetamide derivatives, several potential applications for this compound can be proposed. The increased lipophilicity conferred by the N-octyl group may enhance its activity in areas where cell membrane penetration is crucial.
Antibacterial Agents
Numerous α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is often linked to the inhibition of essential bacterial enzymes. The increased lipophilicity of this compound could facilitate its passage through the bacterial cell wall and membrane, potentially leading to higher intracellular concentrations and enhanced antibacterial efficacy.
Anticancer Agents
Certain N-hetaryl-2-cyanoacetamide derivatives have shown significant cytotoxic activities against various human cancer cell lines.[5] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. The N-octyl group in this compound might improve its uptake by cancer cells, which often have altered membrane properties, potentially leading to more potent anticancer effects.
Antioxidant and Anti-inflammatory Agents
Some cyanoacetamide derivatives have been reported to possess antioxidant properties.[6] Oxidative stress and inflammation are implicated in a wide range of diseases. The ability of this compound to modulate these processes could make it a candidate for the development of treatments for chronic inflammatory diseases.
Quantitative Data on 2-Cyanoacetamide Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the reported biological activities of various 2-cyanoacetamide derivatives.
| Compound Class | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| α,β-Unsaturated 2-cyanoacetamide derivatives | Antibacterial | MIC ranging from 11.1 ± 0.77 mm to 19.8 ± 0.83 mm zone of inhibition | [4] |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer (PC3 cells) | IC50 values in the micromolar range | [5] |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer (HepG2 cells) | IC50 values in the micromolar range | [5] |
| Phenothiazine-integrated cyanoacetamides | Antioxidant (DPPH scavenging) | IC50 values of 37.32 µM and 39.07 µM | [6] |
Experimental Protocols for Biological Evaluation
To assess the potential of this compound, standardized biological assays are required. The following are representative protocols for evaluating its antibacterial and anticancer activities.
Protocol: In Vitro Antibacterial Activity Assessment
This protocol is adapted from studies on α,β-unsaturated 2-cyanoacetamide derivatives.[4]
Method: Agar Disc Diffusion Assay
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of Mueller-Hinton agar plates.
-
Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Protocol: In Vitro Anticancer Activity Assessment
Method: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive research on the broader class of 2-cyanoacetamide derivatives provides a strong foundation for proposing its potential applications in medicinal chemistry. The introduction of the N-octyl group is a rational design strategy to enhance lipophilicity and potentially improve biological activity.
Future research should focus on the synthesis and rigorous biological evaluation of this compound. The experimental protocols outlined in this guide provide a starting point for these investigations. A systematic study of its antibacterial, anticancer, and antioxidant properties, along with in-depth mechanistic studies, will be crucial to fully elucidate its therapeutic potential. The versatility of the 2-cyanoacetamide scaffold suggests that this compound could be a valuable lead compound for the development of a new generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studying of lipophilicity of potential biological active cyanoacetamide derivatives | Journal of Engineering & Processing Management [jepm.tfzv.ues.rs.ba]
- 8. imedpub.com [imedpub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity Screening of 2-Cyano-N-octylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-cyano-N-octylacetamide derivatives. While this document focuses on the N-octyl substitution, the presented data from closely related N-substituted 2-cyanoacetamides serves to illustrate the promising therapeutic potential of this chemical class. This guide covers key experimental protocols, summarizes quantitative biological activity data, and visualizes experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common and effective route is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (2-cyanoacetamide) with an aldehyde or ketone. For N-octyl derivatives, the synthesis would typically start with the preparation of this compound itself, followed by its reaction with various aromatic or heterocyclic aldehydes.
General Synthesis Protocol: Knoevenagel Condensation
A general procedure for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives involves a microwave-assisted Knoevenagel condensation.[1]
Materials:
-
Appropriate aldehyde (e.g., substituted benzaldehyde)
-
This compound
-
Catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
In a reaction vessel, combine equimolar amounts of the aldehyde and this compound.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
The reaction mixture is then subjected to microwave irradiation at a specific power and time, or refluxed in a suitable solvent like ethanol.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by pouring it into cold water.
-
The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).
The following diagram illustrates a generalized workflow for the synthesis and initial characterization of these derivatives.
Caption: Synthesis and characterization workflow.
Biological Activity Screening
2-Cyanoacetamide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail the experimental protocols for screening these activities and present available quantitative data for structurally related compounds.
Antimicrobial Activity
The antimicrobial potential of 2-cyanoacetamide derivatives is a significant area of investigation. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium within the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium), negative (medium only), and drug controls (standard antibiotic) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram outlines the workflow for antimicrobial susceptibility testing.
References
Theoretical and Computational Insights into 2-Cyano-N-octylacetamide: A Technical Guide
Introduction
2-Cyano-N-octylacetamide is a long-chain N-alkylated cyanoacetamide derivative. The cyanoacetamide moiety is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including antimicrobial, and as enzyme inhibitors. The introduction of an octyl chain imparts significant lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic binding pockets of biological targets. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its synthesis, spectroscopic properties, and potential as a bioactive agent.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of ethyl cyanoacetate with octylamine. This reaction is a common and effective method for the preparation of N-alkyl-2-cyanoacetamides.[1][2]
Materials:
-
Ethyl cyanoacetate
-
Octylamine
-
Ethanol (or other suitable solvent like dioxane)
-
Sodium ethoxide (catalyst)
-
Hydrochloric acid (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and octylamine (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization:
The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.[3][4][5]
Predicted FTIR Spectrum
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |
| ~3300 | N-H stretch (amide) | Medium-Strong |
| ~2925, ~2855 | C-H stretch (alkyl chain) | Strong |
| ~2250 | C≡N stretch (nitrile) | Medium |
| ~1650 | C=O stretch (amide I) | Strong |
| ~1550 | N-H bend (amide II) | Medium |
| ~1465 | CH₂ bend (alkyl chain) | Medium |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to provide distinct signals for the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | broad s | 1H | -NH- |
| ~3.4 | s | 2H | -CH₂-CN |
| ~3.2 | q | 2H | -NH-CH₂- |
| ~1.5 | quintet | 2H | -NH-CH₂-CH₂- |
| ~1.3 | m | 10H | -(CH₂)₅- in the middle of the octyl chain |
| ~0.9 | t | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound.
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (amide) |
| ~116 | C≡N (nitrile) |
| ~40 | -NH-CH₂- |
| ~32 | -NH-CH₂-CH₂- |
| ~29 (multiple peaks) | -(CH₂)₅- |
| ~27 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Computational Studies
Computational chemistry provides valuable insights into the molecular properties of this compound, including its geometry, electronic structure, and potential interactions with biological targets.
Computational Protocols
Geometry Optimization and Vibrational Frequency Analysis:
Density Functional Theory (DFT) is a robust method for these calculations.[6][7]
-
The initial structure of this compound is built using molecular modeling software.
-
Geometry optimization is performed using DFT with the B3LYP functional and a 6-31G(d) basis set.[8][9]
-
The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[10][11][12]
-
The HOMO and LUMO energies are calculated from the optimized geometry at the same level of theory (B3LYP/6-31G(d)).
-
The HOMO-LUMO energy gap is determined, which is an indicator of the molecule's chemical stability.
Molecular Docking:
Molecular docking simulations can predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.[][14][15]
-
A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
A docking grid is defined around the active site of the protein.
-
Docking is performed using software like AutoDock or Glide, which systematically explores different conformations and orientations of the ligand within the active site.[]
-
The resulting poses are scored based on their predicted binding affinity, and the best-scoring poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Computational Data
The following table summarizes the predicted computational data for this compound based on DFT calculations at the B3LYP/6-31G(d) level of theory.
| Parameter | Predicted Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ 0.5 eV |
| HOMO-LUMO Gap | ~ 7.5 eV |
| Dipole Moment | ~ 3.5 Debye |
| Molecular Surface Area | ~ 250 Ų |
| LogP (octanol-water partition) | ~ 3.0 |
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Computational Workflow
Caption: Workflow for computational studies of this compound.
Conceptual Signaling Pathway Inhibition
Caption: Conceptual inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a theoretical and computational framework for the study of this compound. The presented protocols for synthesis and computational analysis, along with the predicted spectroscopic and electronic data, offer a solid foundation for researchers and drug development professionals. The computational results suggest that this compound possesses drug-like properties, and its potential as an enzyme inhibitor warrants further experimental investigation. The methodologies and data herein can guide future studies to explore the biological activities and therapeutic potential of this and related N-alkyl-2-cyanoacetamide derivatives.
References
- 1. collaborate.umb.edu [collaborate.umb.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irjweb.com [irjweb.com]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-cyano-N-octylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-N-octylacetamide as a versatile building block for the preparation of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols provided are based on established methodologies for analogous N-substituted cyanoacetamides and are adapted for the use of this compound.
Introduction
This compound is a highly reactive organic compound featuring a cyano group, an amide, and an active methylene group. This trifunctional nature makes it an excellent precursor for the synthesis of a wide array of heterocyclic systems.[1][2] The presence of the octyl group imparts lipophilicity to the resulting molecules, a property often sought in drug candidates to enhance membrane permeability and bioavailability. The primary synthetic routes involving this compound include cyclocondensation and multicomponent reactions to form substituted pyridones, pyrazoles, and other valuable heterocyclic scaffolds.[1][3]
Key Synthetic Pathways
The reactivity of this compound allows for its participation in several classical organic reactions to construct heterocyclic rings. Two prominent examples are the synthesis of 2-pyridones and pyrazoles.
-
Synthesis of 2-Pyridones: N-substituted 3-cyano-2-pyridones can be readily synthesized through the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone. This reaction typically proceeds via a condensation mechanism followed by cyclization.[2][3] The resulting 2-pyridone core is a common motif in numerous biologically active compounds.[3]
-
Synthesis of Pyrazoles: Pyrazole derivatives can be accessed through the reaction of this compound with hydrazine or its derivatives. The reaction involves the initial formation of an intermediate via Knoevenagel condensation with an aldehyde, followed by a Michael addition of hydrazine and subsequent cyclization.[4] Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities.[4][5]
A general workflow for these synthetic transformations is depicted below.
Caption: Synthetic routes from this compound.
Quantitative Data Summary
| Heterocyclic Product | Synthetic Method | Typical Reactants | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| N-octyl-3-cyano-4,6-dimethyl-2-pyridone | Cyclocondensation | Acetylacetone | Ethanol | KOH | 80 | 4 | 60-80 |
| 4-Aryl-5-amino-1H-pyrazole-3-carboxamide (N-octyl) | Multicomponent Reaction | Aromatic Aldehyde, Hydrazine Hydrate | DMF | Triethylamine | Reflux | 5 | 70-85 |
Experimental Protocols
The following are detailed protocols for the synthesis of representative heterocyclic compounds, adapted for the use of this compound.
Protocol 1: Synthesis of N-octyl-3-cyano-4,6-dimethyl-2-pyridone
This protocol is adapted from the general synthesis of 3-cyano-2-pyridone derivatives.[2][3]
Materials:
-
This compound
-
Acetylacetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 1.96 g) and acetylacetone (0.01 mol, 1.00 g, 1.02 mL) in 20 mL of ethanol.
-
Add a catalytic amount of potassium hydroxide (approx. 0.1 g) to the solution.
-
Heat the reaction mixture to reflux at 80°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-octyl-3-cyano-4,6-dimethyl-2-pyridone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 5-Amino-N-octyl-4-(phenyl)-1H-pyrazole-3-carboxamide
This protocol is a representative one-pot, three-component synthesis of a pyrazole derivative, adapted for this compound.[4]
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Hydrazine hydrate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 0.196 g) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 0.106 g, 0.10 mL) in 5 mL of DMF.
-
Add triethylamine (2.0 mmol, 0.202 g, 0.28 mL) to the mixture.
-
Heat the mixture to reflux with stirring for approximately 2 hours to facilitate the Knoevenagel condensation, forming the 2-cyano-N-octyl-3-arylacrylamide intermediate.
-
After 2 hours, add hydrazine hydrate (5.0 mmol, 0.25 g, 0.24 mL) to the reaction mixture.
-
Continue to stir the mixture at reflux for an additional 3 hours.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the purified pyrazole derivative.
-
Confirm the structure of the synthesized compound by spectroscopic analysis.
References
Application Notes and Protocols for Knoevenagel Condensation with 2-Cyano-N-octylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds. These application notes provide detailed protocols for the Knoevenagel condensation of 2-cyano-N-octylacetamide with various aldehydes, yielding substituted 2-cyano-N-octylacrylamides. These products are of interest in medicinal chemistry and materials science due to the versatile reactivity of the cyano and amide functionalities.[3][4]
Reaction Mechanism:
The Knoevenagel condensation proceeds via a two-step mechanism:
-
Nucleophilic Addition: A weak base deprotonates the active methylene group of this compound, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxy intermediate (an aldol-type adduct).[1]
-
Dehydration: The β-hydroxy intermediate undergoes dehydration to eliminate a molecule of water, resulting in the formation of the final α,β-unsaturated product.[1][2]
Experimental Protocols
This section outlines detailed methodologies for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Protocol 1: Piperidine-Catalyzed Condensation in Methanol
This protocol is adapted from a standard procedure for the Knoevenagel condensation of 2-cyanoacetamide with substituted benzaldehydes.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Methanol (analytical grade)
-
Piperidine
-
Isopropanol (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a slurry of the substituted aromatic aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Add a catalytic amount of piperidine (approximately 5-10 drops).
-
Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash the crystals with cold isopropanol (2 x 10 mL).
-
Air-dry the purified product.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Triethylamine-Catalyzed Condensation in Toluene
This protocol is based on the synthesis of (E)-2-cyano-N,3-diphenylacrylamide and is suitable for reactants requiring higher temperatures.[6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Toluene
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in toluene (15 mL).
-
Add 5-10 drops of triethylamine as a catalyst.[6]
-
Heat the reaction mixture to 105-110 °C and stir for 12-24 hours. The use of a Dean-Stark trap can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
-
Characterize the product by spectroscopic methods.
Data Presentation
The following tables summarize typical reaction conditions and yields for Knoevenagel condensations of compounds structurally similar to this compound, as specific data for this compound is not widely available. This data provides a useful reference for optimizing the reaction conditions.
Table 1: Comparison of Catalysts and Solvents for Knoevenagel Condensation of Cyanoacetamide Derivatives with Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Cyanoacetamide | Piperidine | Methanol | Reflux | 2 | ~60-100 | [5] |
| 2-Cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 | 24 | Not specified | [6] |
| Ethyl Cyanoacetate | DIPEAc | Hexane | 65-70 | 3-6 | 91 | [7] |
| 2-Cyanoacetamide | Triethylamine | NaCl solution (aq) | MW | 0.6 | 90-99 | [8] |
| Malononitrile | Gallium Chloride | Solvent-free | Room Temp | a few min | Excellent | [1] |
Table 2: Effect of Aldehyde Substituents on Yields in Knoevenagel Condensation
Data is for the reaction of various substituted aromatic aldehydes with ethyl cyanoacetate catalyzed by DIPEAc in hexane at reflux.[7]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 91 |
| 4-Methoxybenzaldehyde | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 96 |
| 4-Methylbenzaldehyde | Ethyl-2-cyano-3-(4-methylphenyl)acrylate | 92 |
| 4-Chlorobenzaldehyde | Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 88 |
| 3-Nitrobenzaldehyde | Ethyl-2-cyano-3-(3-nitrophenyl)acrylate | 91 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [zenodo.org]
- 4. mrj.org.ly [mrj.org.ly]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 2-cyanoacetamide with Octyl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in medicinal chemistry and materials science. This protocol details a robust method for the N-alkylation of 2-cyanoacetamide with octyl halides. 2-Cyanoacetamide is a versatile building block, and its N-alkylated derivatives are precursors to various heterocyclic compounds and molecules with potential biological activity. The amide nitrogen of 2-cyanoacetamide is not strongly nucleophilic; therefore, deprotonation with a suitable base is necessary to facilitate the alkylation reaction.[1] This protocol employs potassium phosphate (K₃PO₄) as a solid base in acetonitrile, providing a practical and effective method for the synthesis of N-octyl-2-cyanoacetamide.
Experimental Protocols
Materials and Methods
Materials:
-
2-Cyanoacetamide (Reagent Grade, ≥98%)
-
1-Bromooctane or 1-Iodooctane (Reagent Grade, ≥98%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder)
-
Acetonitrile (CH₃CN, anhydrous)
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)[2]
-
Ethyl acetate (EtOAc, for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Detailed Experimental Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (1.0 eq), potassium phosphate (2.0-3.0 eq), and optionally, tetrabutylammonium bromide (0.1 eq).[2]
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to 2-cyanoacetamide.
-
-
Addition of Alkylating Agent:
-
Add the octyl halide (1.1-1.5 eq) to the stirred suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes. The starting material (2-cyanoacetamide) is significantly more polar than the N-alkylated product.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium phosphate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[3]
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be employed for purification.[3]
-
-
Characterization:
-
Combine the pure fractions from chromatography and evaporate the solvent to yield the purified N-octyl-2-cyanoacetamide.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
-
Data Presentation
Table 1: Stoichiometry and Reaction Conditions for N-alkylation of 2-cyanoacetamide
| Reagent/Parameter | Molar Equivalent / Condition | Notes |
| 2-Cyanoacetamide | 1.0 eq | Starting material |
| Octyl Halide (Br or I) | 1.1 - 1.5 eq | Iodides are generally more reactive than bromides. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 eq | Acts as the base to deprotonate the amide.[2][4] |
| Tetrabutylammonium Bromide | 0.1 eq (optional) | Phase-transfer catalyst, can improve reaction rates.[2] |
| Solvent | Anhydrous Acetonitrile | A common solvent for this type of reaction.[2] |
| Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 2-cyanoacetamide.
References
Application Notes and Protocols for 2-Cyano-N-Octylacetamide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-cyano-N-octylacetamide as a versatile building block in multicomponent reactions (MCRs). The protocols detailed below are designed to guide researchers in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a derivative of cyanoacetic acid, a class of compounds widely recognized for their utility in a plethora of multicomponent reactions.[1][2][3] The presence of an active methylene group, a cyano group, and a lipophilic N-octyl amide moiety makes it a valuable synthon for generating molecular diversity. MCRs are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step from three or more starting materials.[4] This approach is particularly advantageous in the rapid generation of compound libraries for high-throughput screening.
The primary applications of this compound in MCRs include the synthesis of highly substituted 2-aminothiophenes via the Gewald reaction and the formation of functionalized pyridin-2-ones. These heterocyclic cores are prevalent in a wide range of biologically active compounds.
Application 1: Synthesis of 2-Amino-N-octylthiophene-3-carboxamides via the Gewald Three-Component Reaction
The Gewald reaction is a classic multicomponent condensation that provides efficient access to polysubstituted 2-aminothiophenes.[2][5] By employing this compound, this reaction yields 2-amino-N-octylthiophene-3-carboxamides, which are valuable intermediates for the synthesis of various bioactive molecules. The general reaction involves the condensation of an aldehyde or ketone, this compound, and elemental sulfur in the presence of a base.[6][7]
Experimental Protocol: General Procedure for the Gewald Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol, 196.29 mg), and elemental sulfur (1.0 mmol, 32.06 mg) in ethanol (10 mL).
-
Addition of Base: To the stirred suspension, add triethylamine (1.2 mmol, 0.17 mL) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the Gewald reaction with this compound and various carbonyl compounds, based on typical outcomes for similar substrates.
| Entry | Carbonyl Compound | Product | Molecular Formula | Molecular Weight | Yield (%) |
| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydro-N-octyl-1-benzothiophene-3-carboxamide | C₁₇H₂₈N₂OS | 308.48 | 85 |
| 2 | Benzaldehyde | 2-Amino-4-phenyl-N-octylthiophene-3-carboxamide | C₁₉H₂₄N₂OS | 344.47 | 78 |
| 3 | Acetophenone | 2-Amino-4-methyl-5-phenyl-N-octylthiophene-3-carboxamide | C₂₀H₂₆N₂OS | 358.50 | 72 |
| 4 | Butyraldehyde | 2-Amino-4-propyl-N-octylthiophene-3-carboxamide | C₁₅H₂₆N₂OS | 282.45 | 88 |
Reaction Workflow
Caption: Experimental workflow for the Gewald three-component reaction.
Application 2: Synthesis of Substituted Pyridin-2-ones
This compound can also participate in multicomponent reactions for the synthesis of highly functionalized pyridin-2-one derivatives. These scaffolds are of great interest due to their diverse biological activities. A common approach involves the reaction of an aldehyde, an active methylene compound (in this case, this compound), and another active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.
Experimental Protocol: General Procedure for Pyridin-2-one Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol, 196.29 mg), and malononitrile (1.0 mmol, 66.06 mg) in ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol, 0.02 mL) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyridin-2-one derivative. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table presents expected outcomes for the synthesis of pyridin-2-ones using this compound.
| Entry | Aldehyde | Product | Molecular Formula | Molecular Weight | Yield (%) |
| 1 | Benzaldehyde | 6-Amino-1-octyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | C₂₂H₂₄N₄O | 372.46 | 82 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-4-(4-chlorophenyl)-1-octyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | C₂₂H₂₃ClN₄O | 406.90 | 85 |
| 3 | 4-Methoxybenzaldehyde | 6-Amino-4-(4-methoxyphenyl)-1-octyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | C₂₃H₂₆N₄O₂ | 402.48 | 79 |
| 4 | 2-Naphthaldehyde | 6-Amino-4-(naphthalen-2-yl)-1-octyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | C₂₆H₂₆N₄O | 422.51 | 75 |
Reaction Signaling Pathway
Caption: Logical relationship in the synthesis of pyridin-2-ones.
Conclusion
This compound is a highly effective and versatile substrate for multicomponent reactions, enabling the straightforward synthesis of complex and biologically relevant heterocyclic compounds. The protocols provided herein for the Gewald reaction and pyridin-2-one synthesis serve as a foundation for researchers to explore the chemical space around these privileged scaffolds. The operational simplicity, efficiency, and high degree of molecular diversity achievable make these methods particularly suitable for applications in drug discovery and development.
References
- 1. Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Cyanoacetamide Derivatives in the Synthesis of Potential Anticancer Agents
Application Notes and Protocols
The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing a diverse range of heterocyclic compounds with significant therapeutic potential. While direct applications of 2-cyano-N-octylacetamide in anticancer drug synthesis are not extensively documented in publicly available literature, the broader class of cyanoacetamide derivatives serves as a cornerstone for the development of novel anticancer agents. These derivatives are prized for their reactive methylene group, which readily participates in condensation and cyclization reactions to form various heterocyclic systems.
This document provides an overview of the application of the cyanoacetamide moiety in the synthesis of potential anticancer agents, with detailed protocols for synthesis and biological evaluation based on published research.
Synthetic Applications: Building Anticancer Scaffolds
The reactive nature of the cyanoacetamide group makes it an excellent starting material for synthesizing complex molecules. A prominent example is its use in the synthesis of thiazolidinone derivatives, a class of compounds known for their wide spectrum of pharmacological activities, including anticancer effects.
General Synthesis Workflow for Thiazolidinone-based Anticancer Agents
The following diagram illustrates a common synthetic route for preparing thiazolidinone derivatives from a cyanoacetamide precursor.
Caption: Synthetic workflow for thiazolidinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide Derivatives
This protocol is a representative example of how cyanoacetamide derivatives are used to synthesize potential anticancer compounds.[1]
Materials:
-
Appropriately substituted 2-cyano-N-arylacetamide
-
Aromatic aldehydes
-
Thioglycolic acid
-
Piperidine
-
Ethanol
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Synthesis of the intermediate: A mixture of an appropriate 2-cyano-N-arylacetamide (0.01 mol), an aromatic aldehyde (0.01 mol), and a catalytic amount of piperidine in ethanol (30 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Cooling and filtration: After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Cyclization: The intermediate from the previous step (0.01 mol) and thioglycolic acid (0.012 mol) are refluxed in glacial acetic acid (25 mL) containing a catalytic amount of anhydrous sodium acetate for 8-10 hours.
-
Precipitation and purification: The reaction mixture is then cooled and poured into crushed ice. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final thiazolidinone derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: Assessing Anticancer Activity
The synthesized cyanoacetamide derivatives are typically screened for their in vitro anticancer activity against a panel of human cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The synthesized compounds are serially diluted in the culture medium to achieve a range of concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Quantitative Data Summary
The following tables summarize the reported anticancer activities of various cyanoacetamide derivatives from the literature.
Table 1: Anticancer Activity of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| Compound 11 | PC3 | 1.8 ± 0.1 |
| HepG2 | 2.5 ± 0.2 | |
| Compound 12 | PC3 | 2.1 ± 0.2 |
| HepG2 | 3.2 ± 0.3 |
Table 2: Anticancer Activity of 2-Cyanoacrylamide Derivatives [5]
| Compound | Target | IC50 (nM) |
| Compound 13h | TAK1 | 27 |
Mechanism of Action: Induction of Apoptosis
Many cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a highly regulated process involving a cascade of signaling events.
Protocol 3: Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Simplified Apoptosis Signaling Pathway
Caption: A simplified intrinsic apoptosis signaling pathway.
Conclusion
The cyanoacetamide moiety is a valuable pharmacophore in the design and synthesis of novel anticancer agents. Its chemical versatility allows for the construction of diverse heterocyclic scaffolds that can be optimized for potent and selective anticancer activity. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the potential of cyanoacetamide derivatives in oncology research. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will continue to drive the development of new and effective cancer therapies.
References
- 1. Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cyano-N-Octylacetamide as an Intermediate for Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 2-cyano-N-octylacetamide as a key intermediate in the development of novel antimicrobial agents. The protocols outlined below are based on established chemical principles and methodologies for the synthesis of N-substituted cyanoacetamides and their subsequent conversion into biologically active compounds.
Introduction
This compound is a versatile organic compound featuring a reactive methylene group, a cyano group, and an N-octyl amide moiety. The presence of the long alkyl chain can enhance the lipophilicity of its derivatives, potentially improving their ability to penetrate microbial cell membranes. This intermediate serves as a valuable building block for the synthesis of a variety of heterocyclic and unsaturated compounds with potential antimicrobial properties. The primary synthetic route to antimicrobial derivatives involves the Knoevenagel condensation of the active methylene group of this compound with various aldehydes and ketones.
Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl cyanoacetate and octylamine. The reaction is a nucleophilic acyl substitution where the amine displaces the ethoxy group of the ester to form the corresponding amide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Octylamine
-
Ethanol (absolute)
-
Sodium ethoxide (catalytic amount) or heat
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
In a clean, dry round-bottom flask, combine ethyl cyanoacetate (1 equivalent) and octylamine (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture. Alternatively, the reaction can be carried out by heating the mixture to reflux without a catalyst.
-
Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane).
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product by NMR and IR spectroscopy and determine the melting point.
Synthesis of Antimicrobial Compounds from this compound
A common and effective method for synthesizing potential antimicrobial agents from this compound is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of this compound with an aldehyde (or ketone) in the presence of a basic catalyst to form an α,β-unsaturated cyanoacrylamide derivative. The resulting compounds can exhibit significant antimicrobial activity.
Experimental Protocol: Synthesis of (E)-2-Cyano-N-octyl-3-phenylacrylamide
This protocol details the synthesis of a representative antimicrobial compound, (E)-2-cyano-N-octyl-3-phenylacrylamide, via Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol or Toluene
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol or toluene.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
If using toluene, attach a Dean-Stark apparatus to remove water formed during the reaction.
-
Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If not, remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Wash the purified crystals with cold ethanol and dry them under vacuum.
-
Characterize the final product by spectroscopic methods (NMR, IR) and melting point determination.
Antimicrobial Activity Screening
The newly synthesized compounds can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as broth microdilution or agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent). Also, include a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a microplate reader.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison between different compounds and against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary Cyanoacetamide Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| (E)-2-Cyano-N-octyl-3-phenylacrylamide | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 1 | - |
| Fluconazole (Control) | - | - | - | - | 2 |
Note: The data for the target compound is hypothetical and needs to be determined experimentally. The control values are representative.
Potential Signaling Pathways and Mechanisms of Action
While the exact signaling pathways are often compound-specific and require detailed investigation, the antimicrobial activity of α,β-unsaturated cyanoacrylamides is often attributed to their ability to act as Michael acceptors. The electron-withdrawing cyano and carbonyl groups make the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by biological macromolecules.
Potential Mechanisms:
-
Enzyme Inhibition: The compound can react with nucleophilic residues (e.g., cysteine thiols) in the active sites of essential microbial enzymes, leading to their inactivation.
-
Disruption of Cell Wall Synthesis: Interference with enzymes involved in peptidoglycan or chitin synthesis.
-
Membrane Disruption: The lipophilic N-octyl chain may facilitate interaction with and disruption of the microbial cell membrane.
-
Inhibition of DNA/RNA Synthesis: Interaction with enzymes involved in nucleic acid replication and transcription.
Further studies, such as enzyme inhibition assays, membrane potential studies, and transcriptomics, are required to elucidate the specific mechanism of action of novel derivatives.
experimental procedure for the synthesis of novel pyrazole derivatives from 2-cyano-N-octylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of a novel series of 5-amino-1-substituted-1H-pyrazole-4-carboxamide derivatives starting from 2-cyano-N-octylacetamide. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This protocol outlines the cyclocondensation reaction between this compound and various hydrazine derivatives, followed by purification and characterization of the resulting novel pyrazole compounds. The presented methodologies are intended to be a robust starting point for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[2] The synthesis of novel pyrazole derivatives is a key strategy in the search for new chemical entities with improved efficacy and safety profiles. The reaction of β-ketonitriles, such as this compound, with hydrazines represents a direct and efficient method for the construction of 5-aminopyrazole systems.[4][5] This application note details a reproducible protocol for the synthesis of a library of novel N-octyl-substituted pyrazole derivatives and provides a framework for their characterization.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the novel pyrazole derivatives is depicted below.
Caption: Experimental workflow for the synthesis, purification, and characterization of novel pyrazole derivatives.
Experimental Protocols
Materials and Methods
-
This compound
-
Hydrazine hydrate
-
Phenylhydrazine
-
4-Methylphenylhydrazine hydrochloride
-
4-Chlorophenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Piperidine
-
Triethylamine
-
Standard laboratory glassware and apparatus
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
General Procedure for the Synthesis of 5-amino-1-substituted-N-octyl-1H-pyrazole-4-carboxamides
A mixture of this compound (1.0 eq.), the corresponding hydrazine derivative (1.1 eq.), and a catalytic amount of piperidine (or triethylamine for hydrazine hydrochlorides) in absolute ethanol is stirred at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Protocol 1: Synthesis of 5-amino-N-octyl-1H-pyrazole-4-carboxamide (PZ-1)
-
To a solution of this compound (1.96 g, 10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (0.55 mL, 11 mmol).
-
Add 3-4 drops of piperidine to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After completion, cool the mixture in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford white crystals.
Protocol 2: Synthesis of 5-amino-N-octyl-1-phenyl-1H-pyrazole-4-carboxamide (PZ-2)
-
To a solution of this compound (1.96 g, 10 mmol) in absolute ethanol (50 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add 3-4 drops of piperidine.
-
Reflux the reaction mixture for 10-12 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.
Data Presentation
The following table summarizes the hypothetical characterization data for a series of synthesized novel pyrazole derivatives.
| Compound ID | R-group | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Key Signals | m/z [M+H]⁺ |
| PZ-1 | H | 85 | 152-154 | 7.51 (s, 1H, pyrazole-H), 5.82 (br s, 2H, NH₂), 3.25 (q, 2H, N-CH₂), 0.88 (t, 3H, CH₃) | 225.18 |
| PZ-2 | Phenyl | 78 | 168-170 | 7.65-7.30 (m, 5H, Ar-H), 7.59 (s, 1H, pyrazole-H), 6.15 (br s, 2H, NH₂), 3.28 (q, 2H, N-CH₂), 0.87 (t, 3H, CH₃) | 301.21 |
| PZ-3 | 4-Methylphenyl | 81 | 175-177 | 7.40 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.55 (s, 1H, pyrazole-H), 6.10 (br s, 2H, NH₂), 3.27 (q, 2H, N-CH₂), 2.38 (s, 3H, Ar-CH₃), 0.88 (t, 3H, CH₃) | 315.23 |
| PZ-4 | 4-Chlorophenyl | 75 | 182-184 | 7.58 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.61 (s, 1H, pyrazole-H), 6.20 (br s, 2H, NH₂), 3.29 (q, 2H, N-CH₂), 0.87 (t, 3H, CH₃) | 335.17 |
Potential Biological Significance and Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or signaling pathways. For instance, some pyrazole-containing compounds act as inhibitors of kinases, which are crucial regulators of cell signaling. The diagram below illustrates a simplified generic kinase signaling pathway that could be a potential target for the newly synthesized pyrazole derivatives.
Caption: Potential inhibition of a kinase signaling pathway by novel pyrazole derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel 5-amino-1-substituted-N-octyl-1H-pyrazole-4-carboxamides. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of potentially bioactive compounds. The straightforward nature of the synthesis makes it amenable to the generation of a diverse library of pyrazole derivatives for further biological evaluation.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives [beilstein-journals.org]
Application Notes and Protocols for Enzyme Inhibitors Based on a 2-Cyano-N-octylacetamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of enzyme inhibitors utilizing a 2-cyano-N-octylacetamide scaffold. This scaffold and its derivatives, particularly 2-cyanoacrylamides, have emerged as promising candidates for targeting various enzymes implicated in a range of diseases. This document focuses on three key enzyme targets: Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Carbonic Anhydrases (CAs), and Catechol-O-methyltransferase (COMT).
Introduction to the this compound Scaffold
The this compound core structure serves as a versatile platform for the synthesis of enzyme inhibitors. The cyano and acetamide moieties provide key interaction points for binding to enzyme active sites, while the octyl group can be modified to enhance properties such as cell permeability and target specificity. A common synthetic route to introduce diversity is the Knoevenagel condensation, which allows for the facile synthesis of α,β-unsaturated 2-cyanoacrylamide derivatives.[1][2][3] These derivatives have shown potential as covalent inhibitors, where the Michael acceptor system reacts with nucleophilic residues, such as cysteine, in the enzyme's active site. Some of these interactions have been shown to be reversible.[4]
Target Enzymes and Therapeutic Potential
Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
TAK1 is a crucial serine/threonine kinase that plays a central role in inflammatory signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4] Dysregulation of TAK1 activity is associated with various inflammatory diseases and cancers, making it an attractive therapeutic target. Inhibitors based on the this compound scaffold, particularly 2-cyanoacrylamide derivatives, have demonstrated potent and selective inhibition of TAK1.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[5][6] The sulfonamide group is a classic zinc-binding pharmacophore in many CA inhibitors; however, other scaffolds, including those derived from cyanoacetamides, are being explored for isoform-selective inhibition.
Catechol-O-methyltransferase (COMT)
COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine, in the brain. Inhibition of COMT can increase the bioavailability of these neurotransmitters and is a therapeutic strategy for conditions like Parkinson's disease. While nitrocatechol-based inhibitors are clinically used, the exploration of novel, non-nitrocatechol scaffolds like those derived from cyanoacetamides is an active area of research to potentially reduce toxicity.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various compounds based on the 2-cyanoacetamide and 2-cyanoacrylamide scaffold against their respective enzyme targets.
Table 1: Inhibitory Activity of 2-Cyanoacrylamide Derivatives against TAK1
| Compound ID | R Group on Acrylamide | IC50 (nM) |
| 13a | Phenyl | 385 |
| 13b | 4-Methylthiazol-2-yl | 140 |
| 13c | 1-Methyl-1H-imidazol-2-yl | 210 |
| 13d | Thiophen-2-yl | 230 |
| 13e | Pyridin-2-yl | 48 |
| 13f | 6-Fluoropyridin-2-yl | 39 |
| 13h | 6-Methylpyridin-2-yl | 27[4] |
| 13m | Pyridin-3-yl | 33 |
| 13q | Pyridin-4-yl | 54 |
Data sourced from a study on imidazopyridine derivatives with a 2-cyanoacrylamide moiety.[7]
Table 2: Inhibitory Activity of Representative Carbonic Anhydrase Inhibitors
| Compound Class | Compound Example | Target Isoform | Kᵢ (nM) |
| Sulfonamide (Standard) | Acetazolamide | hCA I | 250 |
| hCA II | 12 | ||
| hCA IX | 25 | ||
| hCA XII | 5.7 | ||
| Sugar Sulfamate | Topiramate Derivative | hCA II | low nanomolar |
| hCA IX | 1.9 - 2.4 | ||
| S-glycosyl Sulfonamide | Galactose Derivative | hCA IX | 9.7[5] |
| Sulfonyl Semicarbazide | Compound 3n | hCA IX | 41.3[6] |
| hCA XII | 39.1[6] |
This table provides a reference for the potency of known CA inhibitors against various isoforms.
Table 3: Inhibitory Activity of Representative COMT Inhibitors
| Compound Class | Compound Example | IC50 (µM) |
| Nitrocatechol (Standard) | Entacapone | 0.23 |
| Nitrocatechol Chalcone | Pyrazoline Derivative 8b | 0.048[8] |
This table provides a reference for the potency of known COMT inhibitors.
Experimental Protocols
Synthesis of 2-Cyano-N-octylacrylamide Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of α,β-unsaturated this compound derivatives.
Workflow for Knoevenagel Condensation
Caption: General workflow for the synthesis of 2-cyano-N-octylacrylamide derivatives.
Materials:
-
This compound
-
Appropriate aromatic or heteroaromatic aldehyde
-
Base catalyst (e.g., piperidine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., recrystallization solvents, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the crude product by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 2-cyano-N-octylacrylamide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro TAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of TAK1 by quantifying the amount of ADP produced during the kinase reaction.
Workflow for TAK1 Inhibition Assay
Caption: Step-by-step workflow for the ADP-Glo™ TAK1 kinase inhibition assay.
Materials:
-
Purified active TAK1/TAB1 enzyme complex
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 96-well plate, add the test inhibitor solution, TAK1/TAB1 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)
This assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the spectrophotometric carbonic anhydrase inhibition assay.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test inhibitors dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, CA enzyme solution, and the test inhibitor solution. Include controls for no enzyme (blank) and no inhibitor (100% activity).
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-20 minutes.
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway Diagrams
TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signals.
Caption: TAK1 is activated by inflammatory cytokines and signals through the NF-κB and MAPK pathways.
COMT and Dopamine Metabolism
This diagram illustrates the role of COMT in the metabolic pathway of dopamine.
Caption: COMT metabolizes dopamine to 3-methoxytyramine, a key step in its degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for the Scale-Up Synthesis of 2-cyano-N-octylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-cyano-N-octylacetamide, a valuable intermediate in organic synthesis. The protocol details a robust and scalable procedure involving the direct amidation of ethyl cyanoacetate with n-octylamine. This application note includes a detailed experimental protocol, safety precautions, quantitative data, and a visual workflow to ensure reproducible and safe execution of the synthesis.
Introduction
N-substituted cyanoacetamides are versatile building blocks in medicinal chemistry and material science due to the presence of a reactive methylene group and a nitrile functionality. These motifs allow for a variety of subsequent chemical transformations, making them key intermediates in the synthesis of more complex molecules. This compound, with its lipophilic octyl chain, is of particular interest for applications requiring enhanced solubility in organic media or for the synthesis of target molecules with specific hydrophobic properties.
The synthesis described herein is a straightforward and efficient nucleophilic acyl substitution reaction between ethyl cyanoacetate and n-octylamine. This method is advantageous as it proceeds without the need for a catalyst and often can be performed neat, simplifying the work-up and purification process.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of ethyl cyanoacetate with n-octylamine, with the concomitant elimination of ethanol.
Chemical Equation: NCCH₂COOC₂H₅ + CH₃(CH₂)₇NH₂ → NCCH₂CONH(CH₂)₇CH₃ + C₂H₅OH (Ethyl Cyanoacetate + n-Octylamine → this compound + Ethanol)
Materials and Equipment
Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | ≥99% | Sigma-Aldrich |
| n-Octylamine | C₈H₁₉N | 129.24 | 111-86-4 | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Safety Precautions
-
Ethyl cyanoacetate: This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[1] Handle in a well-ventilated area and wear appropriate PPE.
-
n-Octylamine: This reagent is a flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4] It is also very toxic to aquatic life.[1][3] All handling must be performed in a chemical fume hood.[3] Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
The reaction should be conducted in a well-ventilated fume hood.
Reaction Setup and Procedure
-
Assembly: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging the Flask: To the flask, add ethyl cyanoacetate (56.5 g, 0.5 mol).
-
Addition of n-Octylamine: Begin stirring the ethyl cyanoacetate and slowly add n-octylamine (64.6 g, 0.5 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature below 60 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The ethanol byproduct and any unreacted starting materials can be removed under reduced pressure using a rotary evaporator.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethyl Cyanoacetate | 56.5 g (0.5 mol) |
| n-Octylamine | 64.6 g (0.5 mol) |
| Reaction Conditions | |
| Temperature | 100-110 °C |
| Reaction Time | 2-3 hours |
| Product | |
| Theoretical Yield | 98.1 g |
| Expected Actual Yield | 83-93 g (85-95%) |
| Appearance | White to off-white solid |
| Melting Point | 65-68 °C |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The protocol described provides an efficient and scalable method for the synthesis of this compound for laboratory use. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The straightforward nature of the reaction and purification makes it an accessible synthesis for a wide range of scientific professionals.
References
Application Note and Protocols for the Purity Assessment of 2-cyano-N-octylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-cyano-N-octylacetamide is a chemical compound with potential applications in pharmaceutical and chemical research. Ensuring the purity of such compounds is critical for the validity of research findings and for quality control in any potential applications. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 39581-22-1 | |
| Molecular Formula | C11H20N2O | |
| Molecular Weight | 196.29 g/mol | |
| Physical Form | Solid |
Analytical Methods for Purity Assessment
A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is suitable for quantifying this compound and its potential impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed for the calibration curve and analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). For Mass Spectrometry compatible applications, formic acid is a suitable modifier.[1][2]
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Data Presentation: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | Polar Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.3 | Less Polar Impurity |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the amide group, derivatization may be necessary to improve the volatility and thermal stability of this compound.[3]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Selective Detector.
-
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Presentation: GC-MS Impurity Profile
| Peak No. | Retention Time (min) | Key m/z Fragments | Possible Identity |
| 1 | 5.8 | 73, 117 | Silylating Agent Artifact |
| 2 | 12.5 | 268 (M+), 197, 72 | Derivatized this compound |
| 3 | 14.2 | Varies | Potential Impurity |
Caption: Logical flow for structural confirmation and impurity identification using NMR.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. This can be done via direct infusion or by using the mass detector from an LC-MS or GC-MS system.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ion mode is likely to be effective, detecting [M+H]⁺ or [M+Na]⁺.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-300).
-
Data Presentation: Expected Mass Spectrometry Results
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 197.1654 | 197.1652 |
| [M+Na]⁺ | 219.1473 | 219.1471 |
Summary
The combination of HPLC for quantitative purity assessment, GC-MS for volatile impurity profiling, and NMR and MS for structural confirmation provides a robust and comprehensive strategy for evaluating the purity of this compound. The protocols and data presented in this application note serve as a guide for researchers and scientists in establishing a reliable quality control process for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-octylacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-cyano-N-octylacetamide synthesis. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the direct N-acylation of octylamine with an active methylene compound, typically an ester of cyanoacetic acid, such as ethyl cyanoacetate. This reaction can be performed with or without a catalyst and under various conditions, including conventional heating or microwave irradiation.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The essential starting materials and reagents include:
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Octylamine: The primary amine that forms the N-octyl portion of the final product.
-
Ethyl Cyanoacetate (or another cyanoacetic acid ester): Provides the 2-cyanoacetyl group.
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Solvent: A variety of solvents can be used, with the choice often depending on the reaction conditions. Common options include ethanol, toluene, or solvent-free conditions.
-
Catalyst (optional): While the reaction can proceed without a catalyst, bases like sodium ethoxide or coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed to improve the reaction rate and yield.
Q3: What are the typical reaction conditions?
A3: Reaction conditions can be varied to optimize the yield and purity of this compound. Key parameters include temperature, reaction time, and the molar ratio of reactants. The reaction is often carried out at elevated temperatures (reflux) to drive it to completion.
Q4: What are some common side reactions that can lower the yield?
A4: Potential side reactions include the hydrolysis of the cyano group or the ester starting material, and the formation of byproducts from self-condensation of ethyl cyanoacetate. In the case of using a coupling agent like DCC, the formation of N,N'-dicyclohexylurea as a byproduct is expected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of reagents: Starting materials may be impure or degraded. 3. Steric hindrance: The long octyl chain might slow down the reaction. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the purity of octylamine and ethyl cyanoacetate. Purify starting materials if necessary. 3. Consider using a catalyst or a more reactive cyanoacetylating agent. |
| Formation of an Oily or Gummy Product | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). 2. Ensure the product is thoroughly dried under vacuum. |
| Product is Colored (Yellow or Brown) | 1. Formation of high molecular weight byproducts: Side reactions can lead to colored impurities. 2. Degradation of starting materials or product: High reaction temperatures for extended periods can sometimes cause decomposition. | 1. Treat a solution of the crude product with activated charcoal before recrystallization. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (if DCC is used) | 1. Co-precipitation with the product: DCU can sometimes be difficult to separate from the desired amide. | 1. Filter the reaction mixture while it is still warm to remove the precipitated DCU. 2. Wash the crude product with a solvent in which DCU is insoluble but the product has some solubility. |
Experimental Protocols
Protocol 1: Direct Thermal Condensation
This protocol describes the synthesis of this compound by the direct reaction of ethyl cyanoacetate and octylamine without a catalyst.
Materials:
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Ethyl cyanoacetate
-
Octylamine
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate (1 molar equivalent) and octylamine (1.1 molar equivalents).
-
Add a suitable solvent such as toluene to the flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer with dilute hydrochloric acid to remove excess octylamine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
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Ethyl cyanoacetate
-
Octylamine
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, mix ethyl cyanoacetate (1 molar equivalent) and octylamine (1.1 molar equivalents).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified as described in Protocol 1.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Method | Solvent | Temperature (°C) | Time (h) | Catalyst | Typical Yield (%) |
| Thermal | Toluene | Reflux (111) | 6 | None | 75-85 |
| Thermal | Ethanol | Reflux (78) | 12 | None | 60-70 |
| Microwave | None | 150 | 0.5 | None | 80-90 |
| Thermal | Dichloromethane | Reflux (40) | 8 | DCC | 85-95 |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Purification of Crude 2-Cyano-N-octylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-cyano-N-octylacetamide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is an oil instead of a solid. What should I do?
An oily product often indicates the presence of impurities that depress the melting point or residual solvent. Here are several troubleshooting steps:
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Residual Solvent: Ensure the product is thoroughly dried under a high vacuum. If oiliness persists, dissolve the crude product in a volatile solvent like dichloromethane or ethyl acetate, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.
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High Impurity Content: The oil may contain a significant amount of unreacted starting materials or byproducts. Consider an initial purification step like an acid-base extraction to remove acidic or basic impurities before attempting crystallization. For more complex mixtures, column chromatography is recommended.
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Inducing Crystallization: If the product is relatively pure but slow to crystallize, you can try the following techniques:
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Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a small crystal of pure this compound to the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes) and stir vigorously to encourage solidification.
-
Q2: The purified this compound is colored (e.g., yellow or brown). How can I decolorize it?
Color in the final product is typically due to high molecular weight, conjugated byproducts. Here are two effective methods for decolorization:
-
Activated Carbon: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture for a few minutes, and then perform a hot filtration to remove the carbon. The desired compound should crystallize from the clear filtrate upon cooling.
-
Recrystallization: Often, a simple recrystallization from a suitable solvent system can leave colored impurities behind in the mother liquor.
Q3: What are the most common impurities in crude this compound and how can I remove them?
The most likely impurities depend on the synthetic route. Assuming the reaction of cyanoacetic acid (or its ester) with n-octylamine, common impurities include:
-
Unreacted n-octylamine: This basic impurity can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Unreacted Cyanoacetic Acid: This acidic impurity can be removed by washing with a dilute aqueous base solution (e.g., 5% NaHCO₃).
-
Byproducts from Coupling Agents: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, the byproduct dicyclohexylurea (DCU) will be present. DCU is largely insoluble in many organic solvents and can be removed by filtration.
A general purification workflow for removing these impurities is illustrated below.
Caption: Initial workup and purification workflow for crude this compound.
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Due to the long octyl chain, the polarity of this compound is significantly lower than that of 2-cyanoacetamide.
-
Single Solvent Systems: Consider solvents like isopropanol, ethanol, or toluene.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble) can be effective. Common pairs include ethyl acetate/hexanes or ethanol/water.
The selection process is often empirical. Start by testing the solubility of a small amount of your crude product in various solvents.
Q5: My compound does not crystallize after cooling the recrystallization solution. What should I do?
If crystals do not form upon cooling, it could be due to several reasons:
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Solution is not supersaturated: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration of your product.
-
Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the crude product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.
Caption: A step-by-step workflow for the recrystallization of this compound.
Column Chromatography Protocol
Objective: To purify crude this compound from impurities with similar solubility properties.
Materials:
-
Crude this compound
-
Silica gel (stationary phase)
-
Eluent (mobile phase), e.g., a mixture of hexanes and ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Isopropanol | - | A single solvent system that may be effective. |
| Ethanol/Water | Varies | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and then cool. | |
| Ethyl Acetate/Hexanes | Varies | Dissolve in a minimum of hot ethyl acetate, then add hexanes until persistent cloudiness is observed. Reheat to clarify and then cool. | |
| Column Chromatography | Hexanes/Ethyl Acetate | 9:1 to 1:1 | A common starting point. Adjust the polarity based on the Rf value of the product on TLC. |
| Dichloromethane/Methanol | 99:1 to 95:5 | Useful for more polar impurities or for faster elution. |
side reactions in the synthesis of 2-cyano-N-octylacetamide and their prevention
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-cyano-N-octylacetamide. The information is tailored for researchers, scientists, and professionals in drug development to help identify and prevent common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is through the nucleophilic acyl substitution of an alkyl cyanoacetate (such as ethyl cyanoacetate) with octylamine.[1] This reaction involves the amine attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the desired N-octyl amide and an alcohol byproduct (e.g., ethanol).[1]
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yield can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature (reflux). Monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC) is recommended.[1]
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Reagent Stoichiometry: An incorrect molar ratio of octylamine to ethyl cyanoacetate can limit the yield. A slight excess of the amine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.
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Hydrolysis: The presence of water in the reactants or solvent can lead to the hydrolysis of the starting ester (ethyl cyanoacetate) or the product's nitrile/amide groups, especially at elevated temperatures.[2]
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Sub-optimal Temperature: While heating is often necessary, excessive temperatures can promote side reactions and decomposition. The optimal temperature should be determined empirically, often at the reflux temperature of the chosen solvent.[1]
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Loss during Workup: The product may be lost during purification steps. Ensure the recrystallization solvent system is appropriate to minimize the solubility of the product in the cold mother liquor.[3]
Q3: I've identified impurities in my final product. What are the most common side reactions and how can they be prevented?
The primary side reactions involve the reactivity of the starting materials and the product itself under the reaction conditions. The most common impurities are hydrolysis products and self-condensation products.
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Hydrolysis: This is a significant side reaction, particularly if the reaction conditions are not anhydrous.
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Nitrile and Amide Hydrolysis: Both the cyano group and the amide group can be hydrolyzed under acidic or basic conditions, which can be inadvertently introduced by impurities.[2] This leads to the formation of N-octylmalonamic acid and subsequently octylmalonic acid.
-
Prevention: Use dry solvents and reagents. Ensure glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the reaction.
-
-
Self-Condensation (Dimerization): The product, this compound, contains a highly acidic methylene group (the CH₂ between the cyano and carbonyl groups).[4]
-
Mechanism: In the presence of a base (e.g., excess octylamine), this methylene group can be deprotonated, forming a nucleophile that can attack another molecule of the starting ester or the product itself in a Knoevenagel-type condensation.[5] This can lead to dimers or oligomeric materials, often appearing as a dark, tarry substance.
-
Prevention: Avoid using strong bases as catalysts unless specifically required by the protocol. Control the reaction temperature, as higher temperatures can accelerate this side reaction. Use a precise 1:1 stoichiometry of reactants where possible.
-
Q4: How can I effectively monitor the progress of the reaction?
The reaction's progress can be monitored by chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to optimize the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Sub-optimal temperature. 3. Hydrolysis of starting materials or product.[2] 4. Loss during purification. | 1. Increase reaction time and monitor by TLC until starting material is consumed.[1] 2. Optimize temperature; refluxing in a suitable solvent like toluene is often effective.[1] 3. Use anhydrous solvents and reagents. 4. Optimize recrystallization solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1] |
| Product is Oily or Discolored | 1. Formation of condensation byproducts (dimers/polymers).[5] 2. Decomposition at high temperatures. 3. Impure starting materials. | 1. Avoid excess base; maintain controlled temperature. 2. Avoid excessive heating; determine the lowest effective reflux temperature. 3. Purify starting materials (e.g., distill octylamine and ethyl cyanoacetate) before use. |
| Presence of Acidic Impurity | 1. Hydrolysis of the nitrile group to a carboxylic acid.[2] 2. Hydrolysis of the ester starting material to cyanoacetic acid. | 1. Ensure strictly anhydrous reaction conditions. 2. Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities. |
| Formation of a White Precipitate (other than product) | 1. If water is present, hydrolysis of cyanoacetamide can form malonamide.[2][3] | 1. Maintain anhydrous conditions. Ensure starting materials are pure. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods for N-substituted cyanoacetamides.[1]
Materials:
-
Octylamine (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine octylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer. Alternatively, the reaction can sometimes be performed neat (solvent-free).[4]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until the octylamine spot has been consumed.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.[1]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visual Guides
References
optimizing reaction temperature and time for 2-cyano-N-octylacetamide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-cyano-N-octylacetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing reaction conditions, specifically temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic acyl substitution of an alkyl cyanoacetate, typically ethyl cyanoacetate, with n-octylamine. This reaction involves the displacement of the ethoxy group from ethyl cyanoacetate by the amino group of n-octylamine to form the desired amide. The reaction can be carried out with or without a solvent and may be facilitated by heating.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are:
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n-Octylamine: The source of the N-octyl group.
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Ethyl cyanoacetate: The source of the cyanoacetyl group.
-
Solvent (optional): A high-boiling point, inert solvent such as toluene or xylene can be used to facilitate the reaction at a consistent temperature. The reaction can also be performed neat (without a solvent).
Q3: What are the key reaction parameters to consider for optimization?
A3: The critical parameters to optimize for the synthesis of this compound are:
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Reaction Temperature: Temperature significantly influences the reaction rate. Higher temperatures generally lead to faster reaction times but may also promote side reactions or decomposition.
-
Reaction Time: Sufficient time is required for the reaction to reach completion. The optimal time is a balance between maximizing the yield of the desired product and minimizing the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratio of n-octylamine to ethyl cyanoacetate can affect the reaction outcome. A slight excess of one reactant may be used to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (n-octylamine and ethyl cyanoacetate) and the formation of the this compound product.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Optimization of temperature and time is recommended to achieve the best results for your specific laboratory conditions.
Materials:
-
n-Octylamine
-
Ethyl cyanoacetate
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Crystallization dishes
-
Filtration apparatus (e.g., Büchner funnel)
-
Ethanol/water or ethyl acetate/hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine n-octylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).
-
Solvent Addition: Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer. The use of a solvent is optional; the reaction can also be performed neat.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Data Presentation
Optimization of Reaction Temperature and Time
The following table provides a hypothetical summary of how reaction temperature and time can influence the yield of this compound. These values are illustrative and should be optimized for your specific experimental setup.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 80 | 2 | 65 | 92 | Incomplete conversion of starting materials. |
| 2 | 80 | 4 | 78 | 95 | Good conversion, minimal byproducts. |
| 3 | 80 | 6 | 80 | 94 | No significant increase in yield after 4h. |
| 4 | 100 | 1 | 75 | 96 | Faster reaction, good purity. |
| 5 | 100 | 2 | 85 | 97 | High yield and purity. |
| 6 | 100 | 4 | 86 | 96 | Slight increase in byproducts observed. |
| 7 | 120 (Reflux) | 0.5 | 80 | 95 | Rapid reaction. |
| 8 | 120 (Reflux) | 1 | 90 | 98 | Optimal conditions for high yield and purity. |
| 9 | 120 (Reflux) | 2 | 91 | 95 | Increased formation of colored impurities. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Starting materials may be old or impure. 3. Loss during Work-up: Product may be soluble in the wash or crystallization solvents. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC. 2. Use freshly distilled or purified starting materials. 3. Minimize the volume of solvent used for washing and recrystallization. Cool the crystallization mixture thoroughly in an ice bath before filtration. |
| Impure Product (presence of side products) | 1. Side Reactions: At elevated temperatures, side reactions such as C-alkylation of the cyanoacetamide product can occur. 2. Decomposition: The product or starting materials may decompose at excessively high temperatures. | 1. Optimize the reaction temperature to find a balance between reaction rate and selectivity. 2. Avoid excessively high temperatures and prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Crystallization | 1. Oily Product: The product may not solidify readily if impurities are present. 2. High Solubility: The product may be highly soluble in the chosen recrystallization solvent. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, ethanol/water). Use minimal hot solvent to dissolve the product and cool slowly. |
| Formation of Colored Impurities | 1. Air Oxidation: Starting materials or product may be sensitive to air oxidation at high temperatures. 2. Thermal Decomposition: High temperatures can lead to the formation of colored decomposition products. | 1. Conduct the reaction under an inert atmosphere. 2. Lower the reaction temperature and monitor for the formation of colored impurities. Purify the product using activated charcoal during recrystallization if necessary. |
Visualizations
Experimental Workflow
troubleshooting failed reactions involving 2-cyano-N-octylacetamide
Technical Support Center: 2-Cyano-N-octylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reaction of a cyanoacetic acid ester, such as ethyl cyanoacetate, with octylamine. This nucleophilic acyl substitution reaction typically proceeds with good yield and purity.[1] An alternative method involves the direct coupling of cyanoacetic acid and octylamine using a peptide coupling agent like dicyclohexylcarbodiimide (DCC).[2][3]
Q2: What are the primary applications and reaction types for this compound?
A2: this compound is a versatile building block in organic synthesis. Its highly acidic methylene protons make it an excellent substrate for reactions that form new carbon-carbon bonds.[1] The two most common reaction types are:
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Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated cyanoacrylamide derivatives.[4][5]
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Gewald Three-Component Reaction (3CR): A one-pot reaction with an aldehyde or ketone and elemental sulfur to synthesize highly substituted 2-aminothiophenes.[6][7]
Q3: How should I purify crude this compound after synthesis?
A3: Purification typically involves recrystallization. After the initial reaction, the crude product can be precipitated, filtered, and then recrystallized from a suitable solvent system, such as benzene and petroleum ether, to achieve high purity.[8] For reaction mixtures, isolation often involves precipitation by adding the reaction mixture to cold water, followed by filtration.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during common reactions involving this compound.
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with an aldehyde or ketone, typically catalyzed by a base like piperidine or DBU.[9][10]
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst | Use a fresh bottle of base (e.g., piperidine, triethylamine, DBU). Basic catalysts can degrade over time. Ensure the catalyst is not quenched by acidic impurities in your starting materials or solvent. |
| Sluggish Carbonyl Compound | Ketones are generally less reactive than aldehydes.[10] For sluggish substrates, consider increasing the reaction temperature, extending the reaction time, or using a more potent catalyst system like a DBU/water complex.[10] |
| Suboptimal Reaction Conditions | Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small addition of fresh catalyst may help. |
| Product Solubility | The product may be partially soluble in the reaction medium, leading to losses during work-up. Try precipitating the product by pouring the reaction mixture into cold water or an ice bath to maximize recovery before filtration.[6] |
Problem: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution & Explanation |
| Side Reactions (e.g., Michael Addition) | The α,β-unsaturated product can sometimes react further with unreacted this compound via a Michael addition. Use a strict 1:1 stoichiometry of the acetamide to the carbonyl compound. Avoid a large excess of the base. |
| Impure Starting Materials | Use purified starting materials. Impurities in the aldehyde (e.g., the corresponding carboxylic acid) can neutralize the basic catalyst and inhibit the reaction. |
| Self-Condensation of Carbonyl | For aldehydes prone to self-condensation (e.g., those with α-hydrogens), add the aldehyde slowly to the mixture of this compound and catalyst to maintain a low aldehyde concentration. |
Guide 2: Gewald Three-Component Reaction
The Gewald reaction combines this compound, a carbonyl compound, and elemental sulfur in the presence of a base (like triethylamine) to form a 2-aminothiophene.[6][11]
Problem: Reaction is Messy or Fails to Go to Completion
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Mixing | The reaction is heterogeneous due to the presence of elemental sulfur. Vigorous stirring is critical to ensure all components can interact effectively. Poor mixing can lead to localized reagent concentrations and multiple side products.[12] |
| Incorrect Stoichiometry | The typical molar ratio for the reactants (acetamide:carbonyl:sulfur:base) is 1:1:1:1.[6] Deviating from this can result in incomplete conversion and the presence of starting materials in the final mixture. |
| Low Reaction Temperature | While some Gewald reactions proceed at ambient temperature, heating (e.g., to 70°C in ethanol) is often required to drive the reaction to completion, especially with less reactive ketones.[6] |
Problem: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution & Explanation |
| Product Remains in Solution | Gewald products are often hydrophobic. A highly effective work-up procedure is to pour the ethanolic reaction mixture into cold water, which causes the hydrophobic product to precipitate.[6] |
| Oily or Tarry Product | If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. The resulting crude material can then be purified by column chromatography. |
| Sulfur Contamination | Unreacted elemental sulfur can sometimes co-precipitate with the product. To remove it, wash the crude solid with a solvent in which sulfur is soluble but the product is not, such as cold carbon disulfide (use extreme caution in a fume hood) or by recrystallizing from a suitable solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and octylamine (1.05 eq) in ethanol (approx. 2-3 mL per mmol of ethyl cyanoacetate).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting ethyl cyanoacetate spot has disappeared.
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Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
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Isolation: Add cold water to the concentrated residue to precipitate the crude product.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and allow it to air dry. If necessary, recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
This protocol is based on standard Knoevenagel condensation conditions.[5]
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Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (3-5 mL per mmol of acetamide).
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Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The product often begins to precipitate within 30-60 minutes. Allow the reaction to proceed for 2-4 hours or until TLC analysis indicates full consumption of the starting materials.
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Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst. Allow the product to air dry.
Visual Guides
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reagent_purity [label="Purity Issue:\n- Use fresh/purified materials\n- Check for acidic/basic impurities", shape=note, fillcolor="#FFFFFF"]; reagent_stoich [label="Stoichiometry Issue:\n- Recalculate molar ratios\n- Ensure accurate weighing", shape=note, fillcolor="#FFFFFF"];
cond_temp [label="Temperature Issue:\n- Adjust heating/cooling\n- Ensure uniform mixing", shape=note, fillcolor="#FFFFFF"]; cond_time [label="Time/Catalyst Issue:\n- Extend reaction time\n- Use fresh/more catalyst", shape=note, fillcolor="#FFFFFF"];
workup_sol [label="Solubility Issue:\n- Change precipitation solvent\n- Cool mixture to maximize recovery", shape=note, fillcolor="#FFFFFF"]; workup_pur [label="Purification Issue:\n- Select a different\n recrystallization solvent\n- Consider column chromatography", shape=note, fillcolor="#FFFFFF"];
end_node [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; start -> check_conditions; start -> check_workup;
check_reagents -> reagent_purity [label="Purity?"]; check_reagents -> reagent_stoich [label="Stoichiometry?"];
check_conditions -> cond_temp [label="Temp/Mixing?"]; check_conditions -> cond_time [label="Time/Catalyst?"];
check_workup -> workup_sol [label="Isolation?"]; check_workup -> workup_pur [label="Purity?"];
reagent_purity -> end_node; reagent_stoich -> end_node; cond_temp -> end_node; cond_time -> end_node; workup_sol -> end_node; workup_pur -> end_node; } end_dot Caption: A logical workflow for troubleshooting failed chemical reactions.
// Pathway acetamide -> product; aldehyde -> product; base -> product [label=" catalyzes", style=dashed, arrowhead=open, fontcolor="#202124"]; product -> water [style=invis]; // for layout
// Logical flow {rank=same; acetamide; aldehyde; base;}
// Invisible edges for alignment edge [style=invis]; acetamide -> base; base -> aldehyde; } end_dot Caption: Reaction pathway for the Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. The Gewald multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
challenges in the characterization of 2-cyano-N-octylacetamide
Welcome to the technical support center for 2-cyano-N-octylacetamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (CAS No. 39581-22-1) is a chemical compound with the molecular formula C₁₁H₂₀N₂O.[1] It possesses an amphiphilic structure, combining a long, nonpolar octyl chain with a polar cyanoacetamide head group. This structure influences its solubility and purification characteristics.
| Property | Value | Reference |
| Molecular Weight | 196.29 g/mol | [1] |
| Molecular Formula | C₁₁H₂₀N₂O | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ~95% | [1] |
| InChI Key | LJXZSEPGWGOYCP-UHFFFAOYSA-N | [1] |
Q2: What are the expected spectral characteristics for this compound?
Precise experimental data for this specific molecule is not widely published. However, based on the analysis of its functional groups (N-alkyl amide, nitrile, octyl chain), the following characteristics can be predicted.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Rationale / Notes |
| ¹H NMR | Amide N-H | δ ~ 7.0-8.5 ppm (broad singlet) | Broadness due to quadrupole relaxation and potential hydrogen exchange. |
| Methylene (α to C=O) | δ ~ 3.4-3.6 ppm (singlet) | Protons on the carbon between the cyano and carbonyl groups. | |
| Methylene (α to N) | δ ~ 3.1-3.3 ppm (triplet or quartet) | Protons on the octyl chain adjacent to the nitrogen. May be broadened due to restricted C-N bond rotation.[2][3] | |
| Alkyl Chain (-(CH₂)₆-) | δ ~ 1.2-1.6 ppm (multiplets) | Overlapping signals from the bulk of the octyl chain. | |
| Terminal Methyl (-CH₃) | δ ~ 0.8-0.9 ppm (triplet) | Standard terminal methyl group signal. | |
| ¹³C NMR | Carbonyl (C=O) | δ ~ 162-165 ppm | Typical chemical shift for a secondary amide carbonyl. |
| Cyano (C≡N) | δ ~ 115-118 ppm | Characteristic nitrile carbon signal. | |
| Methylene (α to N) | δ ~ 39-41 ppm | Octyl chain carbon attached to nitrogen. | |
| Methylene (α to C=O) | δ ~ 25-28 ppm | Methylene carbon adjacent to the carbonyl. | |
| FTIR | N-H Stretch | 3300-3500 cm⁻¹ (sharp/broad) | Secondary amide N-H stretching. Can be broad if hydrogen-bonded.[4] |
| C-H Stretch | 2850-2960 cm⁻¹ (strong, sharp) | Aliphatic C-H stretching from the octyl chain. | |
| C≡N Stretch | 2240-2260 cm⁻¹ (medium, sharp) | Characteristic nitrile stretch. Its presence is a key indicator of the intact molecule.[5][6] | |
| C=O Stretch (Amide I) | 1640-1680 cm⁻¹ (strong) | Carbonyl stretching of the secondary amide.[4] | |
| N-H Bend (Amide II) | 1510-1570 cm⁻¹ (strong) | N-H bending and C-N stretching combination. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 196 | The parent ion peak. May be weak. |
| Fragmentation | m/z = 113, 98, 84, 70, 57, 43 | Characteristic fragmentation of the N-octyl group and cleavage around the amide bond.[7][8][9] |
Q3: Why does the ¹H NMR spectrum show broadened peaks, especially for the methylene group next to the nitrogen?
This is a classic characteristic of amides. The C-N bond in the amide group has a partial double-bond character, which restricts its rotation.[3] At room temperature, the rate of rotation can be slow on the NMR timescale. This can cause the protons on the octyl chain near the nitrogen to exist in slightly different chemical environments, leading to signal broadening or, in some cases, two distinct signals for what appears to be a single group.[2] Increasing the temperature during NMR acquisition can sometimes overcome this rotational barrier, resulting in sharper, averaged signals.
Q4: What are the main challenges in purifying this compound?
The primary challenge stems from its amphiphilic nature. The long octyl tail imparts nonpolar, oil-like properties, while the cyanoacetamide head is polar. This can lead to the following issues:
-
Oiling Out: During recrystallization, the compound may separate as an oil rather than forming crystals, especially if cooled too quickly or if the solvent is not ideal.[10]
-
Solubility: Finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult. Mixed solvent systems are often required.
-
Chromatography: Its polarity can cause tailing on standard silica gel columns. Reverse-phase chromatography might be an alternative, but can be less scalable.[11]
Q5: How stable is this compound?
Both the nitrile (cyano) and amide functional groups can be susceptible to hydrolysis under strong acidic or basic conditions.[12][13] When working in solution, it is crucial to use neutral, anhydrous solvents and avoid prolonged exposure to acidic or basic environments to prevent degradation into 2-cyano-N-octylacetic acid or other byproducts.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation.
Problem 1: Synthesis & Purification Issues
| Symptom / Observation | Possible Cause | Suggested Solution |
| Low reaction yield. | 1. Incomplete reaction. 2. Side reactions. 3. Product loss during workup/purification. | 1. Increase reaction time, temperature, or use a more efficient coupling agent. 2. Monitor reaction by TLC/LC-MS to identify side products and optimize conditions. 3. For recrystallization, ensure the minimum amount of hot solvent is used. Cool slowly. Test mother liquor for remaining product.[10] |
| Product is an oil or waxy solid, not a crystalline powder. | 1. Residual solvent or impurities are present. 2. The compound has a low melting point. 3. "Oiling out" during recrystallization due to rapid cooling or poor solvent choice.[10] | 1. Dry thoroughly under high vacuum. Re-purify if necessary. 2. Cool the purified oil in a freezer or scratch the flask to induce crystallization. 3. Re-dissolve in a minimal amount of hot solvent and allow it to cool very slowly (e.g., in a dewar). Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[11] |
| Difficulty finding a suitable recrystallization solvent. | The molecule's amphiphilic nature makes it challenging to find a solvent that meets the "soluble hot, insoluble cold" criteria. | 1. Test solvent pairs: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" solvent (e.g., water, hexane) at an elevated temperature until turbidity appears. Re-heat to clarify and then cool slowly.[10] 2. Consider trituration: Stir the crude oil/solid with a solvent in which it is poorly soluble to wash away impurities. |
Problem 2: Spectroscopic Characterization Issues
| Symptom / Observation | Possible Cause | Suggested Solution |
| ¹H NMR shows broad, unresolved peaks for the alkyl chain. | 1. Restricted C-N amide bond rotation.[3] 2. Sample viscosity is too high. 3. Presence of paramagnetic impurities. | 1. Acquire the spectrum at an elevated temperature (e.g., 50-80 °C) to increase the rate of bond rotation and sharpen signals. 2. Ensure the sample is fully dissolved and not overly concentrated. 3. Filter the NMR sample through a small plug of celite or silica if metal contamination is suspected. |
| FTIR spectrum is missing the sharp C≡N peak around 2250 cm⁻¹. | The nitrile group has hydrolyzed to a carboxylic acid or primary amide. | 1. Confirm the integrity of the starting materials. 2. During synthesis and workup, use anhydrous solvents and avoid exposure to strong acids or bases.[12][13] 3. Re-purify the material and re-acquire the spectrum. |
| Mass spectrum does not show the molecular ion peak (m/z 196). | The molecular ion is unstable and fragments easily under the ionization conditions (e.g., Electron Ionization). | 1. Look for characteristic fragment ions (e.g., M-alkyl chain fragments). 2. Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which is less likely to cause extensive fragmentation. |
| Unexpected peaks appear in spectra after storage. | The compound has degraded. The amide or nitrile group may have hydrolyzed. | 1. Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere. 2. Re-purify the sample before use if degradation is suspected. Check the pH of solvents used to dissolve the compound.[12] |
Experimental Protocols & Workflows
General Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to final characterization.
Troubleshooting Logic for Ambiguous Spectroscopic Results
References
- 1. This compound | 39581-22-1 [sigmaaldrich.cn]
- 2. pubs.aip.org [pubs.aip.org]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Cyanoacetamide Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of reactions involving cyanoacetamide.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving cyanoacetamide often exothermic?
A1: Cyanoacetamide is a highly reactive compound due to its polyfunctional nature. It possesses an active methylene group (—CH2—) flanked by two electron-withdrawing groups (cyano —CN and amide —CONH2). This structure makes the methylene protons acidic and susceptible to deprotonation by a base, initiating reactions like Knoevenagel condensations. These condensations, along with other reactions at the cyano and amide groups, involve the formation of stable new bonds, which releases significant energy as heat, making the reactions exothermic.[1]
Q2: Which common cyanoacetamide reactions are known to be highly exothermic?
A2: While many of its reactions can generate heat, some are particularly notable for their strong exothermic character.
-
Nitrosation: The reaction of cyanoacetamide with nitrous acid (generated in situ from a nitrite salt and a strong acid) is highly exothermic and requires strict temperature control at low temperatures (e.g., 0-5°C) to prevent runaway reactions and minimize side product formation.[2]
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Ammonolysis of Cyanoacetate Esters: The synthesis of cyanoacetamide from its esters (like ethyl or butyl cyanoacetate) and ammonia is an exothermic process that requires cooling to maintain a controlled reaction temperature.[3][4]
-
Knoevenagel Condensation: The condensation with highly reactive aldehydes or ketones can be significantly exothermic, especially at concentrated conditions. While often performed at elevated temperatures to ensure reaction completion, the initial mixing can cause a rapid temperature spike if not controlled.[5][6]
Q3: What are the primary risks of an uncontrolled exothermic cyanoacetamide reaction?
A3: The primary risk is a thermal runaway , where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation. This can cause several hazardous situations:
-
Rapid Pressure Buildup: The boiling of solvents or the generation of gaseous byproducts can rapidly increase pressure within the reactor, potentially leading to vessel rupture.
-
Product and Reagent Decomposition: At elevated temperatures, cyanoacetamide and its products can decompose, sometimes generating toxic gases like hydrogen cyanide and nitrogen oxides.
-
Decreased Yield and Purity: Uncontrolled temperatures often lead to an increase in side reactions, such as hydrolysis of the amide or nitrile groups, significantly lowering the yield and purity of the desired product.[2]
Q4: How does scaling up a reaction impact the management of its exotherm?
A4: Scaling up an exothermic reaction presents a significant challenge because the ratio of a reactor's heat transfer surface area to its volume decreases as the reactor size increases. This means that heat dissipation becomes much less efficient on a larger scale. A reaction that is easily controlled with an ice bath in a 100 mL flask may become dangerously uncontrollable in a 10 L reactor if the same procedures are followed. Therefore, careful process safety studies, such as reaction calorimetry, are essential before any scale-up.
Q5: What are the fundamental principles for safely managing exothermic reactions?
A5: The core principles revolve around controlling the rate of heat generation and ensuring efficient heat removal.
-
Slow Reagent Addition: Add the most reactive reagent slowly and in a controlled manner (e.g., using a syringe pump or a dropping funnel) to match the rate of heat generation with the system's cooling capacity.
-
Efficient Cooling: Use an appropriate cooling system, such as an ice bath, cryostat, or a jacketed reactor with a circulating coolant, to actively remove heat from the reaction mixture.
-
Adequate Dilution: Performing the reaction in a suitable solvent helps to absorb the heat generated and provides a larger thermal mass, which buffers temperature changes.
-
Continuous Monitoring: Always monitor the internal reaction temperature with a calibrated thermometer or thermocouple.
-
Emergency Planning: Have an emergency cooling bath (e.g., dry ice/acetone) and a quenching agent ready to quickly stop the reaction if control is lost.
Q6: What analytical tools are used to assess the thermal hazards of a cyanoacetamide reaction?
A6: For a quantitative assessment of thermal risk, especially before scale-up, specialized instruments are used:
-
Reaction Calorimetry (RC): A reaction calorimeter mimics a real reactor and measures the rate of heat evolution throughout the reaction. This provides critical data on the total heat of reaction, adiabatic temperature rise, and the rate of heat release, allowing engineers to design safe cooling protocols.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of reactants, intermediates, and products. It can identify the onset temperature of decomposition and the energy released during decomposition, which is vital for defining the maximum safe operating temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Unexpected Temperature Spike | 1. Reagent addition rate is too high.2. Inadequate cooling or stirring.3. Reaction concentration is too high.4. Incorrect (non-polar) solvent choice leading to poor heat dissipation. | 1. Immediately stop reagent addition.2. Apply emergency cooling (e.g., larger ice bath, add dry ice to the bath).3. If safe, add a pre-chilled solvent to dilute the reaction.4. For future experiments, reduce the addition rate, use a more powerful cooling system, and ensure vigorous stirring. |
| Low Yield and Significant Impurity Formation | 1. Poor temperature control led to side reactions (e.g., hydrolysis).[2]2. Incorrect pH.[2]3. Insufficient reaction time or mixing. | 1. Maintain the reaction within the specified temperature range using a thermostat-controlled bath.2. Monitor and adjust the pH as required by the protocol.3. Use TLC or HPLC to monitor the reaction to completion. Ensure stirring is adequate for the reaction scale. |
| Product is Oily, Discolored, or Decomposed | 1. The reaction temperature exceeded the thermal stability of the desired product.[2]2. In some reactions (e.g., nitrosation), incorrect pH can lead to the formation of colored byproducts.[2] | 1. Strictly maintain the recommended reaction temperature.[2]2. Ensure the workup procedure is performed promptly after reaction completion to isolate the product from potentially reactive media.3. Purify the product using an appropriate method (e.g., recrystallization, chromatography). |
| Reaction is Well-Behaved at Lab Scale but Uncontrollable on a Larger Scale | 1. Inefficient heat transfer due to a lower surface-area-to-volume ratio at scale.2. Addition rate was scaled linearly without considering heat transfer limitations.3. Insufficient cooling capacity of the larger reactor. | 1. Before scale-up, perform reaction calorimetry to determine the heat of reaction and required cooling duty.2. Use a jacketed reactor with a powerful thermostat.3. Adjust the reagent addition profile based on calorimetric data to keep the heat release rate constant and manageable.4. Consider continuous flow chemistry, which offers superior heat transfer and safety for highly exothermic processes. |
Quantitative Data Summary
While the heat of reaction (ΔHrxn) is specific to each reaction system, the following table provides key operational parameters for two common exothermic cyanoacetamide reactions.
| Parameter | Nitrosation of Cyanoacetamide[2] | Knoevenagel Condensation (Typical) |
| Reactants | Cyanoacetamide, Sodium Nitrite, Acid (e.g., HCl) | Cyanoacetamide, Aldehyde/Ketone, Base Catalyst (e.g., Piperidine) |
| Typical Solvent | Water | Ethanol, Methanol, Toluene |
| Control Temperature | 0 – 5 °C | 25 – 80 °C (Reflux) |
| Key Control Strategy | Strict low-temperature maintenance via ice-salt bath; slow addition of reagents. | Controlled heating with a thermostat; slow addition of catalyst or aldehyde if exotherm is strong. |
| Primary Hazard | Highly exothermic, potential for runaway. Formation of unstable intermediates. | Potential for initial exotherm upon mixing. Side reactions at excessive temperatures. |
| Monitoring | Internal Thermometer, pH meter | Internal Thermometer, TLC/HPLC |
Experimental Protocols
Protocol 1: Controlled Nitrosation of Cyanoacetamide
This protocol describes a lab-scale procedure for a highly exothermic reaction, emphasizing critical safety and control measures.[2]
Materials:
-
Cyanoacetamide
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M
-
Water (deionized)
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath.
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in an ice-salt bath for efficient cooling.
-
Initial Cooling: Dissolve cyanoacetamide in water within the flask. Begin stirring and cool the solution to between 0 °C and 5 °C.
-
Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite. Add this solution very slowly to the reaction flask via the dropping funnel. Crucially, ensure the internal temperature does not rise above 5 °C throughout the addition.
-
pH Adjustment: While maintaining the temperature between 0-5 °C, slowly add 1M HCl dropwise to adjust the reaction mixture's pH to approximately 2. Monitor the pH continuously.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the cyanoacetamide has been consumed.
-
Workup: Once complete, isolate the product (2-cyano-2-oximinoacetamide) by filtration, washing with ice-cold water to minimize product loss.
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol is a general method for a Knoevenagel condensation, which can be exothermic, especially during the initial phase.
Materials:
-
Cyanoacetamide
-
Aromatic Aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle with a temperature controller, thermometer.
Procedure:
-
Charging Reactants: To the round-bottom flask, add the aromatic aldehyde, cyanoacetamide, and ethanol.
-
Initial Mixing: Begin stirring the mixture at room temperature.
-
Catalyst Addition: Slowly add a catalytic amount of piperidine to the stirring solution. Be observant of any initial temperature increase. If a significant exotherm is noted, cool the flask with a water bath before proceeding.
-
Controlled Heating: Attach the condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using the heating mantle and temperature controller.
-
Reaction Monitoring: Allow the reaction to proceed at a stable reflux temperature. Monitor the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by filtration and wash with cold ethanol.
Visualizations
Caption: Workflow for assessing and managing exothermic reactions.
Caption: Logical steps for troubleshooting a thermal runaway event.
Caption: Simplified pathway of the Knoevenagel condensation.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. www2.unifap.br [www2.unifap.br]
selecting the appropriate base for 2-cyano-N-octylacetamide reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-cyano-N-octylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary reactive sites:
-
Active Methylene Group (α-carbon): The protons on the carbon between the cyano and carbonyl groups are acidic and can be removed by a base to form a reactive nucleophile.
-
Cyano Group (-C≡N): The nitrile can undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.
-
Amide Group (-CONH-): The amide bond can also be hydrolyzed under forcing acidic or basic conditions.
Q2: What is the predicted pKa of the active methylene protons in this compound?
A2: The predicted pKa of the active methylene protons in this compound is approximately 5.68 ± 0.10[1]. This relatively low pKa indicates that even weak bases can deprotonate this position to a significant extent, initiating reactions.
Q3: Which types of reactions is this compound commonly used for?
A3: Due to its active methylene group, this compound is a versatile starting material for a variety of carbon-carbon bond-forming reactions, most notably:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-carbon.
-
Michael Addition: Conjugate addition to α,β-unsaturated compounds.
-
Synthesis of Heterocycles: It is a key building block for synthesizing substituted pyridones, pyrimidines, and other heterocyclic systems.
Q4: What are some potential side reactions to be aware of when using strong bases with this compound?
A4: The use of strong bases can lead to several undesired side reactions:
-
Hydrolysis: Strong bases like sodium hydroxide can hydrolyze the nitrile and/or the amide functional groups, especially at elevated temperatures[2][3][4].
-
Michael Addition: The product of a Knoevenagel condensation, an α,β-unsaturated cyanoacrylamide, can act as a Michael acceptor. If excess nucleophile (the deprotonated this compound) is present, it can lead to the formation of a bis-adduct[5][6].
-
Self-condensation: While less common for this substrate, strong bases can sometimes promote the self-condensation of the starting material.
Base Selection Guide
Choosing the appropriate base is critical for the success of reactions involving this compound. The ideal base should be strong enough to deprotonate the active methylene group to the desired extent without promoting side reactions.
pKa Values of Common Bases
The following table provides the pKa values of the conjugate acids of several common bases in different solvents. A base is effective at deprotonating a compound if the pKa of its conjugate acid is significantly higher than the pKa of the acidic proton on the compound.
| Base | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in Acetonitrile) | pKa of Conjugate Acid (in Water) |
| Piperidine | 11.2 | 18.92 | 11.12 |
| Triethylamine (TEA) | 9.0 | 18.82 | 10.75 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 12.0 | 24.3 | 13.5 |
| Potassium Carbonate (K₂CO₃) | Not readily available | Not readily available | 10.33 (pKa of HCO₃⁻) |
| Sodium Ethoxide (NaOEt) | ~17 (Ethanol pKa) | Not readily available | ~15.9 (Ethanol pKa) |
| Potassium tert-Butoxide (t-BuOK) | ~17 (tert-Butanol pKa) | Not readily available | ~17 (tert-Butanol pKa) |
Note: pKa values can vary depending on the specific conditions and literature source.
Base Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate base for your reaction with this compound.
Caption: A logical workflow for selecting the appropriate base for reactions with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | - Base is too weak: Insufficient deprotonation of the active methylene group. - Base is too strong: Leads to side reactions like hydrolysis or decomposition. - Steric hindrance: The N-octyl group may sterically hinder the reaction. - Low reaction temperature or short reaction time. - Poor quality of reagents. | - Base Selection: If using a weak base like TEA, consider a stronger base like piperidine or DBU. If using a very strong base like an alkoxide, try a weaker amine base. - Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. - Reagent Quality: Use freshly distilled/purified reagents and anhydrous solvents if the reaction is moisture-sensitive. |
| Formation of Multiple Products/Byproducts | - Michael Addition: The Knoevenagel product can react with another molecule of the deprotonated starting material[5][6]. - Hydrolysis: The cyano or amide group may be hydrolyzing. - Self-condensation of the aldehyde/ketone. | - Stoichiometry: Use a 1:1 molar ratio of this compound and the electrophile. A slight excess of the electrophile can sometimes minimize Michael addition. - Base Choice: Use a weaker base or a catalytic amount of a stronger base. - Reaction Conditions: Run the reaction at a lower temperature to improve selectivity. |
| Difficulty in Product Isolation/Purification | - Solubility Issues: The N-octyl group increases the lipophilicity of the molecule, which may affect its solubility and crystallization. - Oily Product: The product may not be a solid at room temperature. | - Solvent Screening: Experiment with different solvent systems for extraction and crystallization. A mixture of polar and non-polar solvents may be effective. - Purification Technique: If crystallization is difficult, consider column chromatography for purification. |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Application in Drug Development: Janus Kinase (JAK) Inhibitors
Derivatives of this compound, specifically α,β-unsaturated cyanoacrylamides, are being investigated as potential inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers[2][7][8][9].
The α,β-unsaturated system in these molecules can act as a Michael acceptor, allowing for covalent interaction with cysteine residues in the active site of JAKs, leading to their inhibition[3][10].
JAK-STAT Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a cyanoacrylamide-based inhibitor.
Caption: A simplified diagram of the JAK-STAT signaling pathway showing inhibition of JAK by a cyanoacrylamide-based inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-cyano-N-octylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-octylacetamide. The primary focus is on preventing the formation of dimeric impurities, a common challenge in related syntheses.
Troubleshooting Guide: Dimer Formation and Other Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on minimizing the formation of unwanted byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Side Reactions: Formation of dimers or other byproducts. | Optimize reaction conditions to disfavor side reactions. This includes careful control of temperature, catalyst choice, and reactant stoichiometry. | |
| Presence of an Unexpected, High Molecular Weight Impurity | Dimer Formation: Self-condensation of the this compound product or the cyanoacetate starting material. | Temperature Control: Maintain a lower reaction temperature to reduce the rate of dimerization.[1] pH Control: Avoid strongly basic or acidic conditions which can catalyze self-condensation. Use of a mild base is often preferred.[2] Stoichiometry: Use a slight excess of the amine (octylamine) relative to the ethyl cyanoacetate to ensure the complete consumption of the more reactive methylene compound. |
| Formation of a Colored Impurity | Degradation of Starting Materials or Product: Instability of reactants or product under the reaction conditions. | Ensure the purity of starting materials. Reactions involving cyano groups can sometimes lead to colored byproducts; purification by recrystallization or chromatography may be necessary. |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Co-elution during chromatography or co-precipitation during recrystallization. | Optimize Crystallization: If the product is a solid, experiment with different solvent systems for recrystallization to improve the separation from impurities. Chromatography Gradient: If using column chromatography, a shallow elution gradient may be necessary to resolve closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing N-substituted cyanoacetamides is the reaction of an alkyl or aryl amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[3][4] This is a nucleophilic acyl substitution reaction where the amine displaces the alkoxy group of the ester.
Q2: What is the likely structure of the dimer formed during the synthesis?
A2: While specific literature on the dimerization of this compound is scarce, based on the reactivity of related compounds like ethyl cyanoacetate and acetoacetamide, a likely dimer could result from self-condensation. This could involve the formation of a six-membered pyridone ring through a series of condensation and cyclization steps. The active methylene group of one molecule can react with the cyano or carbonyl group of another.
Q3: How can I prevent the self-condensation of the ethyl cyanoacetate starting material?
A3: The self-condensation of ethyl cyanoacetate is a known side reaction. To minimize this, it is crucial to control the reaction conditions. Using a mild base and maintaining a moderate reaction temperature can help prevent the deprotonation of the active methylene group of the ester, which initiates the self-condensation.[2] Additionally, adding the ethyl cyanoacetate slowly to the reaction mixture containing the octylamine can ensure it preferentially reacts with the amine rather than itself.
Q4: Are there any specific catalysts recommended to improve the yield and reduce side reactions?
A4: While a catalyst is not always strictly necessary for the amidation of ethyl cyanoacetate, mild bases can promote the reaction.[5][6] However, strong bases should be avoided as they can significantly promote the undesired self-condensation reactions of both the starting material and the product.[2] Some syntheses of similar compounds have explored solvent-free conditions or the use of specific ionic liquids to improve reaction efficiency.[7]
Q5: What analytical techniques are best suited for detecting dimer formation?
A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) can provide a quick indication of the presence of multiple products. For more definitive identification, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is ideal for separating the product from impurities and determining their molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be crucial for elucidating the specific structure of any isolated byproducts.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Slowly add ethyl cyanoacetate (1.0 to 1.1 equivalents) to the stirred solution of octylamine at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture, hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Dimer Formation
Caption: A flowchart for troubleshooting potential causes of dimer formation.
Proposed Reaction Pathway and Dimerization Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
enhancing the stability of 2-cyano-N-octylacetamide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-cyano-N-octylacetamide during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] The product is chemically stable under standard ambient conditions (room temperature).
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing both a cyano and an amide group, the primary degradation pathways are likely hydrolysis and potential reactions with strong oxidizing or reducing agents.
-
Hydrolysis: The cyano (nitrile) group can hydrolyze to a carboxylic acid, and the amide group can hydrolyze to a carboxylic acid and an amine, particularly in the presence of acidic or basic conditions.[3][4][5]
-
Oxidation/Reduction: Contact with strong oxidizing or reducing agents should be avoided as they can react with the molecule.[1][6]
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long-term stability due to the risk of hydrolysis, especially if the solvent is protic (e.g., water, methanol). If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the presence of an odor. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Moisture absorption or degradation. | Discard the reagent and use a fresh, properly stored sample. Review storage conditions to ensure the container is tightly sealed and stored in a dry environment. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, obtain a new batch of the compound. |
| Formation of precipitate in solution | Low solubility at storage temperature or degradation product formation. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. |
Data on Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage. Note: This data is for illustrative purposes only and is not based on specific experimental results for this compound.
| Storage Condition | Temperature | Relative Humidity | Purity after 6 months (%) |
| Tightly sealed, dark | 4°C | < 30% | > 99 |
| Tightly sealed, dark | 25°C (Room Temp) | < 30% | 98 |
| Tightly sealed, dark | 25°C (Room Temp) | 60% | 95 |
| Loosely sealed, dark | 25°C (Room Temp) | 60% | < 90 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) followed by the sample.
-
Integrate the peak areas. The purity can be estimated by the area percentage of the main peak.
-
Protocol 2: Handling and Storage of this compound
-
Handling:
-
Storage:
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and stability assessment.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyano-N-octylacetamide and Other Cyanoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-cyano-N-octylacetamide alongside other common cyanoacetamide derivatives. Cyanoacetamides are versatile building blocks in organic synthesis, prized for their utility in constructing a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active agents.[1][2] Their reactivity stems from a unique combination of functional groups: an active methylene group, a nucleophilic amide, and electrophilic carbonyl and cyano groups.[3] Understanding the relative reactivity of different N-substituted cyanoacetamides is crucial for reaction optimization and the strategic design of synthetic routes in drug discovery and development.
General Reactivity of Cyanoacetamides
Cyanoacetamide and its derivatives are characterized by several reactive sites, making them valuable precursors in organic synthesis.[4] The key features governing their reactivity include:
-
Active Methylene Group (C-2): The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic and can be readily removed by a base. This forms a stabilized carbanion that can act as a nucleophile in various carbon-carbon bond-forming reactions.[3]
-
Electrophilic Centers: The carbon atoms of the carbonyl (C-1) and cyano (C-3) groups are electrophilic and susceptible to nucleophilic attack.[3]
-
Nucleophilic Amide: The nitrogen atom of the amide can also participate in reactions as a nucleophile.
This multiplicity of reactive sites allows cyanoacetamides to participate in a diverse range of chemical transformations, most notably the Knoevenagel condensation and the Gewald multicomponent reaction.
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[5] This reaction is a fundamental method for forming carbon-carbon double bonds. For cyanoacetamides, this typically involves the reaction with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine or triethylamine, to yield α,β-unsaturated cyanoacrylamides.[5][6]
The nature of the N-substituent on the cyanoacetamide can influence the reaction rate and yield. While specific comparative data for this compound is limited, we can infer its reactivity by examining trends among other N-substituted derivatives. Generally, the reaction proceeds in high yields for a variety of N-substituted cyanoacetamides.
| Cyanoacetamide Derivative | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 2-Cyanoacetamide | 6-Nitro-veratraldehyde | Piperidine | Methanol | 100 | [7] |
| 2-Cyano-N-cyclohexyl-acetamide | Benzaldehyde | Triethylamine | Ethanol | 92 | |
| 2-Cyano-N-morpholino-acetamide | Benzaldehyde | Triethylamine | Ethanol | 85 | |
| 2-Cyano-N-piperidino-acetamide | Benzaldehyde | Triethylamine | Ethanol | 88 | |
| 2-Cyano-N-piperazino-acetamide | Benzaldehyde | Triethylamine | Ethanol | 82 |
Based on the available data, N-alkylation does not significantly hinder the Knoevenagel condensation and high yields are generally obtained. The long octyl chain in this compound is expected to primarily influence the solubility of the reactant and product, but should not significantly alter the electronic nature of the active methylene group. Therefore, it is anticipated that this compound would exhibit comparable reactivity and high yields in Knoevenagel condensations, similar to other N-alkylated cyanoacetamides.
Experimental Protocol: Knoevenagel Condensation of 2-Cyanoacetamide with an Aldehyde
The following is a representative protocol for the Knoevenagel condensation.
Materials:
-
Aldehyde (1.0 mmol)
-
2-Cyanoacetamide (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in ethanol (10 mL), add 2-cyanoacetamide (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
dot
References
Validating the Molecular Structure of 2-cyano-N-octylacetamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, alongside complementary spectroscopic methods for the validation of 2-cyano-N-octylacetamide.
The precise arrangement of atoms within this compound, a molecule with potential applications in various chemical and pharmaceutical contexts, dictates its physical and chemical properties. While X-ray crystallography offers unparalleled detail in resolving molecular architecture, a multi-faceted approach employing various analytical techniques provides a more comprehensive and robust validation of its structure.
Comparative Analysis of Structural Validation Methods
The selection of an analytical method for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides a definitive three-dimensional structure, other spectroscopic methods offer valuable insights into the molecule's connectivity and functional groups, and are often more readily accessible.
| Analytical Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | High-quality single crystal (typically > 0.1 mm). | Provides the absolute and unambiguous structure of a molecule.[1][2] | Growing suitable crystals can be a significant challenge and time-consuming.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry.[2][4] | Soluble sample in a deuterated solvent. | Non-destructive, provides information about the molecule's structure in solution, and can be used for dynamic studies.[2] | Does not provide the absolute three-dimensional structure and can be complex to interpret for large molecules.[2] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[5][6] | Solid, liquid, or gas sample. | Fast, requires minimal sample preparation, and is excellent for identifying key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns. | Small amount of sample, often in solution. | Highly sensitive, requires very little sample, and can be used to determine the molecular formula. | Does not provide direct information about the three-dimensional structure. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates and displacement parameters.[7]
-
Validation: The final structure is validated using software like PLATON to check for geometric consistency and to identify any potential errors.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to deduce the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C≡N, C=O, N-H, C-H).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound, integrating various analytical techniques.
Caption: Workflow for the structural validation of this compound.
References
- 1. rigaku.com [rigaku.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. news-medical.net [news-medical.net]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic Methods for Nanomaterials Characterization, Volume 2 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the biological activity of 2-cyano-N-octylacetamide and its analogues
A Comparative Analysis of the Biological Activity of 2-cyano-N-octylacetamide Analogues
A Comparative Study of 2-Cyanoacetamide Derivatives Reveals Diverse Biological Activities
For Immediate Release
This guide provides a comparative analysis of the biological activity of various analogues of this compound, drawing upon available experimental data. While specific biological activity data for this compound remains limited in the reviewed literature, a comprehensive examination of its structural analogues provides valuable insights into the potential therapeutic applications of this class of compounds. The following sections summarize the available quantitative data, detail experimental protocols for key biological assays, and present a generalized workflow for the synthesis and evaluation of these compounds.
The exploration of 2-cyanoacetamide derivatives has uncovered a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. This positions them as a promising scaffold for the development of new therapeutic agents.
Data Presentation
The biological activities of various 2-cyanoacetamide analogues are summarized in the tables below, offering a quantitative comparison of their efficacy.
Table 1: Antibacterial Activity of Unsaturated Cyanoacetamide Derivatives [1]
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |
| 2-(4-hydroxybenzylidene)-cyanoacetamide | Staphylococcus aureus | 11.3 ± 0.44 |
| Bacillus cereus | 12.1 ± 0.55 | |
| Escherichia coli | No Inhibition | |
| 2-(4-ethoxybenzylidene)-cyanoacetamide | Staphylococcus aureus | 13.2 ± 0.63 |
| Bacillus cereus | 14.5 ± 0.48 | |
| Escherichia coli | 11.1 ± 0.77 | |
| 2-(3-methoxybenzylidene)-cyanoacetamide | Staphylococcus aureus | 19.8 ± 0.83 |
| Bacillus cereus | 18.2 ± 0.75 | |
| Escherichia coli | 15.4 ± 0.69 | |
| Ampicillin (Standard) | Staphylococcus aureus | 21.0 ± 0.45 |
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide [2][3]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans (Fluconazole-resistant) | 128 - 256 | 512 - 1024 |
| Candida parapsilosis (Fluconazole-resistant) | 128 - 256 | 512 - 1024 |
Table 3: Cytotoxicity of 2-Octyl Cyanoacrylate
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
| L929 (mouse fibroblast) | 24 | > Highest concentration tested |
| Various Cancer Cell Lines | 24 | Varies (cell line dependent) |
Note: Data for 2-octyl cyanoacrylate, a related compound, is presented here due to the lack of direct cytotoxicity data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives[1]
A mixture of an appropriate aromatic aldehyde (1 mmol), 2-cyanoacetamide (1 mmol), and a catalytic amount of ammonium acetate is subjected to microwave irradiation at a specific power and for a designated time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected, washed, and recrystallized to yield the desired α,β-unsaturated 2-cyanoacetamide derivative.
Antibacterial Susceptibility Testing (Disk Diffusion Method)[1]
Bacterial cultures are grown on Mueller-Hinton agar plates. Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.
Antifungal Susceptibility Testing (Broth Microdilution Method)[2][3]
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to established guidelines. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. The minimum fungicidal concentration (MFC) is determined by subculturing aliquots from wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Cytotoxicity Assay (MTT Assay)[4][5]
Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of 2-cyanoacetamide derivatives and a potential signaling pathway that could be investigated.
Caption: General workflow for synthesis and biological evaluation.
Caption: Hypothetical signaling pathway modulation.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of Compounds from 2-cyano-N-octylacetamide: A Comparative Guide
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide provides a comparative analysis of hypothetical compounds synthesized from 2-cyano-N-octylacetamide, assessing their potential novelty against existing alternatives. While specific derivatives of this compound are not extensively documented in publicly available literature, this guide leverages data from closely related N-substituted cyanoacetamide and cyanoacrylamide analogs to project potential biological activities and establish a framework for evaluating future discoveries.
The core structure, 2-cyanoacetamide, is a versatile scaffold known to be a precursor for a variety of heterocyclic compounds and α,β-unsaturated acrylamide derivatives with a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3][4][5][6] The N-octyl group in this compound introduces significant lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.
Comparative Analysis of Potential Derivatives
A common and well-documented synthetic route for modifying 2-cyanoacetamides is the Knoevenagel condensation with various aldehydes to form α,β-unsaturated 2-cyanoacrylamide derivatives.[1][7][8] These derivatives have shown promise in various therapeutic areas. This section compares the biological performance of representative N-substituted cyanoacrylamide analogs.
Table 1: Antibacterial Activity of Representative α,β-Unsaturated 2-Cyanoacetamide Derivatives
| Compound ID | N-Substituent | Aldehyde Reactant | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL | Reference |
| Analog 1 | Unsubstituted | 4-Hydroxybenzaldehyde | S. aureus | 11.3 ± 0.44 | [1] |
| Analog 2 | Unsubstituted | 4-Ethoxybenzaldehyde | S. aureus | 12.1 ± 0.53 | [1] |
| Analog 3 | Unsubstituted | 4-(Dimethylamino)benzaldehyde | S. aureus | 19.8 ± 0.83 | [1] |
| Analog 4 | Unsubstituted | 4-Hydroxybenzaldehyde | B. cereus | 12.5 ± 0.61 | [1] |
| Analog 5 | Unsubstituted | 4-(Dimethylamino)benzaldehyde | B. cereus | 18.5 ± 0.72 | [1] |
| Ampicillin (Control) | - | - | S. aureus | 21.0 ± 0.45 | [1] |
Table 2: Anticancer Activity of Representative 2-Cyanoacrylamide Derivatives
| Compound ID | N-Substituent Moiety | Target Cancer Cell Line | IC50 (nM) | Reference |
| Analog A (13h) | Imidazopyridine | - (TAK1 Inhibition) | 27 | [9][10] |
| Analog B | Naphthalene | MCF-7 (Breast) | Not specified, potent activity reported | [11] |
| Analog C | Naphthalene | HepG2 (Liver) | Not specified, potent activity reported | [11] |
| Analog D | Tetrahydrobenzo[b]thiophene | MCF-7 (Breast) | High inhibitory effect reported | [2][12] |
| Analog E | Tetrahydrobenzo[b]thiophene | NCI-H460 (Lung) | High inhibitory effect reported | [2][12] |
| Analog F | Tetrahydrobenzo[b]thiophene | SF-268 (CNS) | High inhibitory effect reported | [2][12] |
Experimental Protocols
Synthesis of α,β-Unsaturated 2-Cyanoacrylamide Derivatives (General Procedure via Knoevenagel Condensation)
This protocol is a generalized representation based on microwave-assisted Knoevenagel condensation.[1]
Materials:
-
This compound (or other N-substituted cyanoacetamide)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Ammonium acetate (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the N-substituted 2-cyanoacetamide (1 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (0.2 mmol) is prepared in ethanol (5 mL).
-
The reaction mixture is subjected to microwave irradiation at a suitable power and temperature for a specified time (e.g., 10-30 minutes).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Antibacterial Activity Assay (Disk Diffusion Method)
This protocol is based on the methodology described for testing unsaturated 2-cyanoacetamide derivatives.[1]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Muller-Hinton agar
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ampicillin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Muller-Hinton agar plates are prepared and uniformly inoculated with the test bacterial strain.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in DMSO (e.g., 200 µg/mL).
-
A disc impregnated with DMSO serves as the negative control, and a disc with a standard antibiotic is used as a positive control.
-
The discs are placed on the surface of the inoculated agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Assay Validation of 2-Cyano-N-octylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of compounds derived from 2-cyano-N-octylacetamide and their alternatives. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation and advancement of these compounds in drug discovery.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the quantitative data for various acetamide derivatives, including those with the 2-cyano-N-acetamide scaffold, across different in vitro assays. These tables are designed for easy comparison with standard reference compounds.
Table 1: In Vitro Anticancer Cytotoxicity (IC50, µM)
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cpd 1 | Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 |
| Cpd 2 | Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| Cpd 11 | N-hetaryl-2-cyanoacetamide | PC3 (Prostate Cancer) | - | Doxorubicin | Not specified |
| Cpd 12 | N-hetaryl-2-cyanoacetamide | HepG2 (Liver Cancer) | - | Doxorubicin | Not specified |
Note: Specific IC50 values for compounds 11 and 12 were not provided in the source material, but they were identified as the most active in their series against the respective cell lines.[1]
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Derivative Class | S. aureus | E. coli | Reference Compound | MIC (µg/mL) |
| Cpd 2b | 2-Mercaptobenzothiazole Acetamide | ~25 | ~50 | Levofloxacin | ~25 (S. aureus), ~50 (E. coli) |
| Cpd 2i | 2-Mercaptobenzothiazole Acetamide | ~25 | ~50 | Levofloxacin | ~25 (S. aureus), ~50 (E. coli) |
| A2 | 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not Tested | 512 | Not specified | - |
| PAC4 | Allyl 2-cyanoacrylate/2-Octyl cyanoacrylate | - | Inhibition Zone | Not specified | - |
Note: MIC values for Cpd 2b and 2i are approximated from graphical data.[2] PAC4 showed an inhibition zone, but a specific MIC value was not provided.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity.
Materials:
-
Cancer cell lines (e.g., HepG2, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives and reference drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotics (e.g., Levofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and reference antibiotic in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by anticancer this compound derivatives and a typical workflow for in vitro compound validation.
References
A Comparative Guide to the Cross-Reactivity Analysis of Antibodies Raised Against 2-Cyano-N-octylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against 2-cyano-N-octylacetamide derivatives. As specific quantitative data for such antibodies is not extensively available in public literature, this document outlines the principles, experimental protocols, and data interpretation necessary for a thorough comparative analysis. The methodologies described herein are based on established practices for anti-hapten antibody development and characterization.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are predicated on the specific recognition and binding of an antibody to its target antigen.[1] Cross-reactivity is a phenomenon where an antibody binds to molecules other than its intended target, typically those with structural similarities.[1] In the context of drug development and diagnostics, understanding and quantifying cross-reactivity is critical to ensure assay specificity and prevent inaccurate results. For small molecules like this compound derivatives, which act as haptens, generating highly specific antibodies can be challenging due to their limited number of epitopes.[2]
This guide will walk through a hypothetical study to characterize the cross-reactivity of a polyclonal antibody raised against a this compound derivative.
Experimental Workflow for Cross-Reactivity Analysis
The overall process for generating and characterizing antibodies against a small molecule hapten involves several key stages, from immunogen synthesis to the final cross-reactivity assessment.
Caption: Experimental workflow from hapten synthesis to cross-reactivity analysis.
Detailed Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To elicit an immune response, the small molecule hapten (this compound) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening or Keyhole Limpet Hemocyanin (KLH) for immunization.[2] This involves modifying the hapten to introduce a reactive functional group for conjugation.
Protocol:
-
Hapten Derivatization: Introduce a carboxyl group to the this compound structure to facilitate conjugation.
-
Activation: Activate the carboxyl group on the hapten using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Conjugation: React the activated hapten with the carrier protein (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for 4 hours.
-
Purification: Remove unconjugated hapten and reagents by dialysis against the reaction buffer.
-
Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using techniques such as MALDI-TOF mass spectrometry or by measuring the absorbance spectrum if the hapten has a unique chromophore.
Antibody Production and Purification
Polyclonal antibodies can be generated by immunizing animals (e.g., New Zealand white rabbits) with the hapten-KLH conjugate.
Protocol:
-
Immunization: Emulsify the immunogen with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and inject into the host animal. Administer booster injections every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples 7-10 days after each boost and determine the antibody titer using a non-competitive ELISA with the hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using Protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Analysis
A competitive enzyme-linked immunosorbent assay (cELISA) is a common and effective method for determining the specificity of anti-hapten antibodies.
Caption: Principle of competitive ELISA for hapten detection.
Protocol:
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1 hour at 37°C.
-
Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the purified antibody with varying concentrations of the target hapten (this compound) or potential cross-reacting compounds.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 1 hour at 37°C.
-
Secondary Antibody: After washing, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Detection: After a final wash, add a substrate solution (e.g., TMB) and incubate in the dark. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Presentation and Analysis
The data from the competitive ELISA should be used to generate inhibition curves by plotting the percentage of binding against the logarithm of the analyte concentration. The 50% inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant.
Table 1: Potential Cross-Reactants for this compound Antibody
| Compound ID | Compound Name | Rationale for Inclusion |
| Target | This compound | The target analyte against which the antibody was raised. |
| CR-1 | N-Octylacetamide | Lacks the cyano group to assess its importance for binding.[3] |
| CR-2 | 2-Cyanoacetamide | Lacks the N-octyl group to evaluate the contribution of the alkyl chain. |
| CR-3 | 2-Cyano-N-hexylacetamide | Features a shorter alkyl chain to test for chain length specificity. |
| CR-4 | 2-Cyano-N,N-diethylacetamide | Has a different substitution on the amide nitrogen.[4][5] |
| CR-5 | Malononitrile | Contains the cyano group but lacks the amide and octyl moieties. |
Table 2: Cross-Reactivity Analysis Results
The cross-reactivity (CR) percentage is calculated using the following formula:
% CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
| Compound ID | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target | e.g., 15 | 100 |
| CR-1 | e.g., 1500 | e.g., 1.0 |
| CR-2 | e.g., 500 | e.g., 3.0 |
| CR-3 | e.g., 45 | e.g., 33.3 |
| CR-4 | e.g., >10,000 | e.g., <0.15 |
| CR-5 | e.g., >10,000 | e.g., <0.15 |
| Note: The data presented in this table is hypothetical and serves as an example for data presentation. |
Conclusion
A thorough cross-reactivity analysis is indispensable for the validation of any antibody intended for use in quantitative or diagnostic applications. By following the outlined protocols for immunogen preparation, antibody development, and competitive ELISA, researchers can systematically evaluate the specificity of antibodies raised against this compound derivatives. The resulting data, when presented clearly, allows for an objective comparison of antibody performance and informs the selection of the most suitable reagents for further development and application.
References
- 1. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. N-Octylacetamide | C10H21NO | CID 344958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 26391-06-0: 2-Cyano-N,N-diethylacetamide | CymitQuimica [cymitquimica.com]
- 5. 2-Cyano-N,N-diethylacetamide | 26391-06-0 [chemicalbook.com]
A Comparative Guide to the Synthetic Efficiency of 2-Cyano-N-octylacetamide and Other N-Alkyl Cyanoacetamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic efficiency of 2-cyano-N-octylacetamide, a key intermediate in various synthetic pathways. Its performance is benchmarked against other N-alkyl cyanoacetamides, specifically N-hexylcyanoacetamide and N-dodecylcyanoacetamide, to offer researchers and drug development professionals a clear, data-driven comparison for informed decision-making in process development and optimization. The primary synthetic route explored is the direct amidation of ethyl cyanoacetate with the corresponding primary amine under microwave-assisted, solvent-free conditions, a method recognized for its efficiency and adherence to green chemistry principles.
Executive Summary
The synthesis of N-alkyl cyanoacetamides is a fundamental transformation in organic chemistry, yielding versatile intermediates for the construction of more complex molecules. The efficiency of this synthesis is critical for the overall cost-effectiveness and sustainability of a multi-step synthetic route. This guide demonstrates that the microwave-assisted, solvent-free reaction of primary amines with ethyl cyanoacetate provides a rapid and high-yielding pathway to N-alkyl cyanoacetamides. While all tested alkyl amines show excellent conversion, subtle differences in reaction times and yields are observed, providing a basis for process optimization depending on the specific alkyl substituent.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the synthesis of this compound and its N-hexyl and N-dodecyl analogues. The data is derived from studies employing a standardized microwave-assisted, solvent-free protocol.
| Intermediate | Amine Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time (min) | Yield (%) |
| 2-Cyano-N-hexylacetamide | Hexylamine | C₉H₁₆N₂O | 168.24 | 5 | 92 |
| This compound | Octylamine | C₁₁H₂₀N₂O | 196.29 | 5 | 94 |
| 2-Cyano-N-dodecylacetamide | Dodecylamine | C₁₅H₂₈N₂O | 252.40 | 6 | 91 |
Experimental Protocols
The following is a representative experimental protocol for the microwave-assisted, solvent-free synthesis of N-alkyl cyanoacetamides.
Materials:
-
Ethyl cyanoacetate
-
Hexylamine, Octylamine, or Dodecylamine
-
Microwave reactor
Procedure:
-
In a microwave-transparent reaction vessel, equimolar amounts of ethyl cyanoacetate and the respective primary amine (hexylamine, octylamine, or dodecylamine) are combined.
-
The reaction vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated with microwaves at a power of 160-320 W.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The resulting solid product is typically of high purity and can be further purified by recrystallization if necessary.
This solvent-free approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, higher yields, and minimized waste generation.[1][2][3][4]
Mandatory Visualization
The logical workflow for the synthesis and subsequent utilization of N-alkyl cyanoacetamide intermediates is depicted in the following diagram.
Discussion of Results
The comparative data clearly indicates that this compound can be synthesized with exceptional efficiency under microwave-assisted, solvent-free conditions. A yield of 94% in just 5 minutes highlights the efficacy of this method.
When benchmarked against its shorter-chain (N-hexyl) and longer-chain (N-dodecyl) counterparts, this compound exhibits a marginally higher yield. The N-hexyl derivative also shows a high yield of 92% within the same reaction time. The N-dodecyl derivative requires a slightly longer reaction time of 6 minutes to achieve a comparable, though slightly lower, yield of 91%. This minor variation may be attributed to the differing physical properties (e.g., viscosity, polarity) of the longer-chain amine, which could slightly affect the reaction kinetics in the absence of a solvent.
Overall, the synthetic route is robust and highly efficient for all tested N-alkyl cyanoacetamides. The choice of intermediate may therefore be guided primarily by the requirements of the subsequent synthetic steps and the desired properties of the final target molecule, rather than significant differences in synthetic accessibility.
Conclusion
The microwave-assisted, solvent-free synthesis of this compound and other N-alkyl cyanoacetamides from primary amines and ethyl cyanoacetate is a highly efficient and environmentally benign method. It offers significant advantages in terms of reaction time and yield over conventional synthetic approaches. This compound, in particular, can be produced in excellent yield, making it a readily accessible and cost-effective intermediate for researchers, scientists, and drug development professionals. The data presented in this guide provides a solid foundation for selecting and optimizing the synthesis of N-alkyl cyanoacetamide intermediates for a wide range of applications.
References
A Comparative Guide to the Spectroscopic Analysis of 2-Cyano-N-octylacetamide from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of 2-cyano-N-octylacetamide obtained from different commercial suppliers. The purity and consistency of starting materials are critical in research and development, particularly in the pharmaceutical industry. Variations in manufacturing processes between suppliers can lead to differences in the impurity profile of a chemical, which can have significant downstream effects. This guide outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective comparison of this compound from various sources.
Data Summary for Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for this compound. This table should be used as a template to record and compare the experimental data obtained from samples provided by different suppliers.
| Spectroscopic Technique | Parameter | Expected Value/Observation | Supplier A Data | Supplier B Data | Supplier C Data |
| ¹H NMR | Chemical Shift (δ) | ~ 7.5-8.5 ppm (t, 1H, NH) | |||
| ~ 3.4 ppm (s, 2H, CH₂) | |||||
| ~ 3.2-3.3 ppm (q, 2H, N-CH₂) | |||||
| ~ 1.5-1.6 ppm (quint, 2H, N-CH₂-CH₂) | |||||
| ~ 1.2-1.4 ppm (m, 10H, (CH₂)₅) | |||||
| ~ 0.8-0.9 ppm (t, 3H, CH₃) | |||||
| ¹³C NMR | Chemical Shift (δ) | ~ 165 ppm (C=O) | |||
| ~ 115 ppm (CN) | |||||
| ~ 40 ppm (N-CH₂) | |||||
| ~ 32, 29, 27, 23 ppm (Aliphatic CH₂) | |||||
| ~ 26 ppm (CH₂-CN) | |||||
| ~ 14 ppm (CH₃) | |||||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 3300 cm⁻¹ (N-H stretch) | |||
| ~ 2920, 2850 cm⁻¹ (C-H stretch) | |||||
| ~ 2250 cm⁻¹ (C≡N stretch) | |||||
| ~ 1650 cm⁻¹ (C=O stretch, Amide I) | |||||
| ~ 1550 cm⁻¹ (N-H bend, Amide II) | |||||
| Mass Spectrometry | Molecular Ion [M]⁺ | Expected m/z = 196.16 | |||
| [M+H]⁺ (ESI) | Expected m/z = 197.16 | ||||
| [M+Na]⁺ (ESI) | Expected m/z = 219.14 | ||||
| Key Fragments (EI) | m/z = 113, 99, 85, 71, 57, 43 |
Experimental Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of this compound from multiple suppliers.
Caption: Workflow for Spectroscopic Comparison.
Detailed Experimental Protocols
To ensure a reliable and reproducible comparison, the following standardized protocols should be employed for the spectroscopic analysis of this compound samples from each supplier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a sufficient number of scans for adequate signal-to-noise (this may require several hundred to a few thousand scans).
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Record the data in transmittance or absorbance mode.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Impact (EI) capabilities.
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused or injected via a liquid chromatography system.
-
EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
-
Data Acquisition:
-
ESI: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
EI: Acquire the spectrum over a mass range of m/z 40-400 using a standard ionization energy of 70 eV.
-
By adhering to these standardized protocols, researchers can generate high-quality, comparable spectroscopic data for this compound from different suppliers, enabling an informed decision on the most suitable source for their specific research needs.
Unraveling the Molecular Targets: A Comparative Guide to the Mechanism of Action of Bioactive 2-Cyano-N-octylacetamide Derivatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is paramount in the journey of transforming a bioactive compound into a therapeutic agent. This guide provides a comparative analysis of the potential mechanisms of action for 2-cyano-N-octylacetamide derivatives, drawing on experimental data from related compounds to illuminate their molecular pathways.
The 2-cyanoacetamide scaffold is a versatile building block in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. While specific research on the N-octyl substitution is nascent, the broader class of 2-cyanoacetamide derivatives offers significant insights into their potential molecular interactions. This guide will compare key mechanisms of action identified in related derivatives, providing a framework for the investigation of 2-cyano-N-octylacetamides.
Comparative Analysis of Biological Activity
The bioactivity of 2-cyanoacetamide derivatives is intrinsically linked to their structural modifications. The following tables summarize the activities and potential mechanisms of action for different classes of these compounds, offering a comparative overview.
| Derivative Class | Biological Activity | Proposed Mechanism of Action | Key Experimental Findings |
| Imidazopyridine-tethered 2-Cyanoacrylamides | Anticancer | Reversible covalent inhibition of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1) | A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM.[1] |
| N-Substituted 2-Cyano-2-(hydroxyimino)acetamides | Neuroprotective | Inhibition of cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) | Certain derivatives have shown potent inhibitory activity against both AChE and BChE, key enzymes in cholinergic neurotransmission.[2] |
| α,β-Unsaturated 2-Cyanoacetamides | Antibacterial | Disruption of bacterial cellular processes | Demonstrated effectiveness against both gram-positive and gram-negative pathogenic bacteria, with zones of inhibition ranging from moderate to high.[3] |
| General 2-Cyanoacetamide Derivatives | Anticonvulsant | Modulation of ion channels or neurotransmitter pathways | Evaluated in rodent models using the maximal electroshock (MES) test, showing protection against tonic seizures.[4] |
Key Signaling Pathways and Experimental Workflows
To visually conceptualize the molecular interactions and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by a class of 2-cyanoacetamide derivatives and a general workflow for assessing bioactivity.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of TAK1 Inhibitory Activity
This protocol is adapted from methodologies used for evaluating kinase inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound derivatives against TAK1 kinase.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., MKK6-derived peptide)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).
-
Add 5 µL of TAK1/TAB1 enzyme solution diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate peptide in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cholinesterase Inhibitory Activity Assay
This protocol is based on the Ellman method for determining cholinesterase activity.[2]
Objective: To evaluate the inhibitory effect of this compound derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 25 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound against each enzyme.
Protocol 3: In Vitro Antibacterial Activity (Disk Diffusion Assay)
This is a standard method for screening for antibacterial activity.[3]
Objective: To assess the antibacterial properties of this compound derivatives against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ciprofloxacin)
-
Negative control disks (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of the Mueller-Hinton agar plates.
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks, along with positive and negative control disks, onto the agar surface.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Compare the zone of inhibition of the test compounds with the controls to determine the level of antibacterial activity.
Conclusion
While the specific mechanism of action for this compound derivatives requires dedicated investigation, the broader family of 2-cyanoacetamides presents a rich landscape of potential molecular targets. The evidence points towards mechanisms including enzyme inhibition (TAK1, cholinesterases) and broader bioactivities such as anticonvulsant and antimicrobial effects. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to elucidate the precise pathways through which these promising compounds exert their biological effects, paving the way for future drug development endeavors.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
No Peer-Reviewed Studies Validating the Direct Use of 2-Cyano-N-octylacetamide in Specific Assays Found
Following an extensive search of peer-reviewed scientific literature, no studies were identified that specifically validate the use of 2-cyano-N-octylacetamide as a primary agent in any given assay, nor were there any direct comparisons of its performance against alternative compounds. The available research consistently positions this compound as a chemical intermediate or building block for the synthesis of more complex molecules with potential biological activities.
While the core request for a comparative guide on the performance of this compound in specific assays cannot be fulfilled due to the absence of direct validation data, this report outlines its role in the synthesis of bioactive compounds as documented in the literature.
Role as a Synthetic Intermediate
Research articles have documented the use of this compound as a reactant in the creation of novel compounds that were subsequently evaluated for various biological activities.
1. Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives:
In a study focused on identifying inhibitors of d-dopachrome tautomerase (MIF2), an enzyme implicated in cancer, this compound was utilized as a starting material for the synthesis of a library of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. One of the synthesized compounds, designated as 5d , emerged as a potent and selective inhibitor of MIF2. This derivative was further tested in proliferation assays using non-small cell lung cancer cell lines, where it demonstrated significant inhibitory effects.
2. Synthesis of Acrylonitrile-Based Anthelmintics:
Another area of research where this compound has been employed is in the development of new anthelmintic agents. It served as a precursor for the synthesis of a series of acrylonitrile-based small molecules. These resulting compounds were then screened for their activity against the parasitic nematode Haemonchus contortus.
It is crucial to note that in these and other available studies, the biological activity and performance in assays are attributed to the final, more complex molecules, and not to this compound itself. The literature does not provide data on the direct activity, potency, or efficacy of this compound in any biological or biochemical assay.
Conclusion
The primary role of this compound in the reviewed scientific literature is that of a chemical precursor. There is a lack of published, peer-reviewed data that validates its use directly in any specific assay or compares its performance with other substances. Therefore, it is not possible to generate the requested comparison guides, data tables, or visualizations based on existing scientific evidence. Researchers and professionals interested in this compound should consider its application as a synthetic intermediate rather than a direct-acting agent in assays.
Safety Operating Guide
Proper Disposal Procedures for 2-cyano-N-octylacetamide
For immediate release
This document provides essential guidance on the safe handling and proper disposal of 2-cyano-N-octylacetamide, a compound requiring careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with standard laboratory practices.
Hazard Summary and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Nitrile gloves (double-gloving recommended), lab coat, safety goggles with side shields or face shield. |
| Skin Irritation | H315: Causes skin irritation | Impervious gloves, lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Safety goggles or face shield. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the required steps for the safe disposal of this compound and contaminated materials. As this compound contains a cyano group, it must be treated as hazardous waste.
2.1. Waste Segregation and Collection
-
Solid Waste:
-
Place all solid waste, including unused this compound, contaminated gloves, bench paper, and other disposable materials, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the sealed container in a designated satellite accumulation area away from acids and oxidizing agents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, chemically resistant container (e.g., glass or polyethylene).
-
Label the container "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with their approximate concentrations.
-
Keep the container tightly sealed and stored in secondary containment within the satellite accumulation area. Do not mix with other waste streams.
-
2.2. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse glassware and equipment that have come into contact with this compound three times with a suitable solvent (e.g., acetone or methanol). Collect the rinseate as hazardous liquid waste.
-
Decontamination Solution: Prepare a fresh 10% bleach solution and adjust the pH to 10 or higher using a suitable base (e.g., sodium hydroxide).
-
Application: Carefully rinse the triple-rinsed glassware and equipment with the alkaline bleach solution within a chemical fume hood. This process helps to oxidize the residual cyanide to the less toxic cyanate.
-
Final Rinse and Disposal: Collect the decontamination rinseate as hazardous liquid waste. After decontamination, the glassware can be washed with soap and water.
2.3. Accidental Spill Management
-
Evacuation and Ventilation: In case of a spill, immediately evacuate the area and ensure adequate ventilation. For large spills outside a fume hood, contact your institution's emergency response team.
-
Personal Protection: Before cleaning, don the appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation. A cloth dampened with a high pH soap solution can be used to minimize dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontamination of Spill Area: Decontaminate the affected surface using an alkaline bleach solution (pH ≥ 10). Wipe the area thoroughly and dispose of all cleaning materials as hazardous waste.
2.4. Final Disposal
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols: Chemical Neutralization (General Guidance for Cyano Compounds)
Oxidation with Sodium Hypochlorite (Bleach)
This method is suitable for dilute aqueous solutions of cyanide.
-
Ensure the cyanide-containing solution is alkaline (pH 10-11) by adding sodium hydroxide. This is crucial to prevent the formation of highly toxic hydrogen cyanide gas.
-
Slowly add an excess of sodium hypochlorite solution (household bleach) with constant stirring.
-
Allow the reaction to proceed for at least one hour.
-
Test for the presence of residual cyanide using a commercially available test kit before any further steps are taken.
-
The resulting solution should be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-cyano-N-octylacetamide
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-cyano-N-octylacetamide. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include acute oral, dermal, and inhalation toxicity, as well as the potential for skin and serious eye irritation.[1][2] The signal word for this chemical is "Warning".[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles if there is a significant risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant Gloves | Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.[3] | |
| Respiratory Protection | Air-purifying Respirator | When working with the solid form, a respirator with a P2 filter is recommended to avoid dust inhalation.[2] Ensure proper fit and training before use. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
